Product packaging for Physalin H(Cat. No.:CAS No. 70241-09-7)

Physalin H

Katalognummer: B1216938
CAS-Nummer: 70241-09-7
Molekulargewicht: 563.0 g/mol
InChI-Schlüssel: YNEPXUIPALKHAU-URURCIEQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

RN given for (1S-(1alpha,2beta,3alpha,6beta,6aalpha,8aalpha,10aalpha,10bbeta,14aalpha,15beta,16abeta,17alpha,18aS*))-isomer;  isolated from Brachistus stramoniifolius;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31ClO10 B1216938 Physalin H CAS No. 70241-09-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

70241-09-7

Molekularformel

C28H31ClO10

Molekulargewicht

563.0 g/mol

IUPAC-Name

(1R,2S,5S,8S,9S,14R,15R,17R,18R,21S,24R,26S,27R)-14-chloro-5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone

InChI

InChI=1S/C28H31ClO10/c1-22-10-17-24(3)28-18(22)19(32)27(39-28,36-11-14(22)20(33)37-17)13-9-16(31)25(29)7-4-5-15(30)23(25,2)12(13)6-8-26(28,35)21(34)38-24/h4-5,12-14,16-18,31,35H,6-11H2,1-3H3/t12-,13+,14-,16+,17+,18+,22+,23-,24-,25-,26+,27+,28-/m0/s1

InChI-Schlüssel

YNEPXUIPALKHAU-URURCIEQSA-N

Isomerische SMILES

C[C@]12C[C@@H]3[C@]4([C@]56[C@@H]1C(=O)[C@](O5)([C@@H]7C[C@H]([C@]8(CC=CC(=O)[C@@]8([C@H]7CC[C@]6(C(=O)O4)O)C)Cl)O)OC[C@H]2C(=O)O3)C

Kanonische SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8(CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)Cl)O)OCC2C(=O)O3)C

melting_point

238-240°C

Physikalische Beschreibung

Solid

Synonyme

6,7-dehydrophysalin H
6-deoxyphysalin H
physalin H

Herkunft des Produkts

United States

Foundational & Exploratory

The Biological Activity of Physalin H: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Bioactive Properties and Mechanisms of a Promising Natural Compound from Physalis angulata

Introduction

Physalin H, a steroidal lactone belonging to the withanolide class of natural products, is a key bioactive constituent of Physalis angulata, a plant with a long history of use in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its immunomodulatory, anti-inflammatory, and cytotoxic properties. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural compound. We will delve into the molecular mechanisms underlying its effects, present quantitative data from various studies, and provide detailed experimental protocols for key assays, supplemented with visual diagrams of the signaling pathways involved.

Immunomodulatory and Anti-inflammatory Activities

This compound has demonstrated significant immunomodulatory and anti-inflammatory effects in both in vitro and in vivo models.[2][3] Its primary mechanisms of action in this context involve the modulation of T-cell activity and the inhibition of pro-inflammatory signaling pathways.

T-Cell Proliferation and Cytokine Modulation

This compound has been shown to inhibit the proliferation of T-cells induced by mitogens such as concanavalin A (ConA) and in mixed lymphocyte reactions (MLR), primarily by arresting the cell cycle in the G1 phase.[2] This anti-proliferative effect is accompanied by a significant modulation of cytokine production. Specifically, this compound has been observed to decrease the secretion of Th1-associated cytokines, including interleukin-2 (IL-2) and interferon-gamma (IFN-γ), while concurrently increasing the production of Th2-associated cytokines like IL-4 and IL-10.[4] This suggests that this compound can modulate the Th1/Th2 balance, a critical aspect of immune regulation.[4] Furthermore, this compound has been shown to induce the expression of Heme Oxygenase-1 (HO-1) in T-cells, a protein known for its cytoprotective and anti-inflammatory properties.[2][4]

Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound, along with other physalins, has been shown to suppress the phosphorylation and subsequent degradation of IκB proteins, which are inhibitors of NF-κB.[5][7] This prevents the translocation of the active NF-κB dimer (RelA/p50) to the nucleus, thereby inhibiting the transcription of its target genes.[5][7] The downstream effects of NF-κB inhibition by this compound include a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various interleukins (IL-1β, IL-6, IL-12) and tumor necrosis factor (TNF).[4][5]

Activation of the KEAP1/NRF2 Pathway

Recent studies have elucidated another important anti-inflammatory mechanism of this compound involving the activation of the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[3][8] The NRF2 pathway is a critical regulator of the cellular antioxidant response. This compound has been shown to impede the interaction between NRF2 and its inhibitor KEAP1, which leads to the stabilization and nuclear translocation of NRF2.[8] In the nucleus, NRF2 activates the transcription of antioxidant and cytoprotective genes, thereby regulating the redox system and exerting anti-inflammatory effects.[8] This mechanism has been implicated in the amelioration of lipopolysaccharide (LPS)-induced acute lung injury by this compound.[8]

Cytotoxic and Anticancer Activities

This compound, alongside other withanolides isolated from Physalis angulata, has demonstrated cytotoxic activities against various cancer cell lines.[1][9] While the precise mechanisms are still under investigation, the inhibition of key signaling pathways involved in cancer cell proliferation and survival appears to be a primary mode of action.

Inhibition of the Hedgehog Signaling Pathway

One of the identified mechanisms for the anticancer activity of this compound is the inhibition of the Hedgehog (Hh) signaling pathway.[10] The Hh pathway plays a critical role in embryonic development and its aberrant activation is implicated in the development of several cancers. This compound has been shown to suppress the expression of Hh proteins, which in turn prevents their binding to the Patched (PTCH) receptor.[10] This leads to the inhibition of the Smoothened (SMO) protein, allowing the SUFU-containing complex to process GLI proteins into their transcriptional repressor forms.[10] Consequently, the binding of the transcriptional activator GLI1 to its DNA binding domain is disrupted, leading to the downregulation of Hh target genes such as PTCH and the anti-apoptotic gene Bcl-2.[10]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Activity Cell Line/Model Parameter Value Reference
CytotoxicityA-549 (Human Lung Adenocarcinoma)IC501.9-20.2 µmol/L (for a range of physalins including H)[9]
Agr-QS InhibitionS. aureusIC5017.1 µM[11]

Note: The available quantitative data specifically for this compound is limited in the reviewed literature. Many studies report data for a mixture of physalins or focus on other physalins like B and F.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, p388) in 96-well plates at a density of 5 x 104 cells/mL and incubate for 24 hours.[1][9]

  • Treatment: Add various concentrations of this compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate them with lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound for 24 hours.[12]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, NF-κB p65, NRF2, HO-1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha TLR4/TNFR TLR4/TNFR LPS/TNF-alpha->TLR4/TNFR IKK IKK TLR4/TNFR->IKK p-IκBα p-IκBα IKK->p-IκBα P IκBα IκBα IκBα->p-IκBα NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Ub Ubiquitination & Degradation p-IκBα->Ub This compound This compound This compound->IKK DNA DNA NF-κB_nuc->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription IκBαNF-κB IκBαNF-κB G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH SMO SMO PTCH->SMO SUFU SUFU SMO->SUFU GLI-R GLI-Repressor SUFU->GLI-R Processing GLI GLI DNA DNA GLI-R->DNA This compound This compound This compound->Hh Ligand Suppresses expression This compound->SMO GLI-A GLI-Activator GLI-A->DNA Target Genes (PTCH, Bcl-2) Target Genes (PTCH, Bcl-2) DNA->Target Genes (PTCH, Bcl-2) Transcription SUFUGLI SUFUGLI SUFUGLI->GLI-A G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 NRF2_nuc NRF2 NRF2->NRF2_nuc Ub Ubiquitination & Degradation This compound This compound This compound->KEAP1 Inhibits interaction ARE Antioxidant Response Element NRF2_nuc->ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription KEAP1NRF2 KEAP1NRF2 KEAP1NRF2->Ub

References

A Technical Guide to the Structure-Activity Relationship of Physalin H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structure-activity relationships (SAR) of Physalin H, a complex secosteroid natural product isolated from plants of the Physalis genus. This compound has garnered significant scientific interest due to its potent and diverse biological activities, including anticancer, anti-inflammatory, and immunosuppressive effects. This guide summarizes the quantitative data, details key experimental methodologies, and visualizes the molecular pathways and structural correlations that define its therapeutic potential.

Biological Activities of this compound

This compound demonstrates a range of biological effects, primarily centered on the modulation of critical cellular signaling pathways involved in cancer and inflammation.

  • Anticancer and Cytotoxic Activity: The most prominent anticancer mechanism of this compound is its potent inhibition of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation that is often aberrantly activated in various cancers.[1][2][3] this compound acts by inhibiting the G-protein coupled receptor Smoothened (SMO) and ultimately disrupting the binding of the transcription factor GLI1 to its DNA domain.[1][2][3][4] This leads to the downregulation of Hh target genes like PTCH and Bcl-2, resulting in cytotoxic effects against cancer cell lines with hyperactive Hh signaling.[1][3]

  • Immunosuppressive and Anti-inflammatory Activity: this compound exhibits significant immunosuppressive properties, primarily targeting T lymphocytes. It dose-dependently inhibits T-cell proliferation by arresting the cell cycle in the G1 phase.[5] Furthermore, it modulates the balance of T-helper cell cytokines, suppressing pro-inflammatory Th1 cytokines while promoting anti-inflammatory Th2 cytokines.[5] A key mechanism in its immunomodulatory effect is the induction of Heme oxygenase-1 (HO-1), a protein with cytoprotective and anti-inflammatory functions.[5][6] Like other physalins, it is also implicated in the inhibition of the NF-κB signaling pathway, a central mediator of inflammation, which prevents the production of pro-inflammatory molecules such as nitric oxide (NO) and various interleukins.[6][7]

  • Other Activities: Beyond its primary roles, this compound has shown potential as a chemopreventive agent by strongly inducing quinone reductase, an enzyme involved in detoxification.[8] Recent studies have also identified it as a modulator of the accessory gene regulator (Agr) quorum-sensing system in Staphylococcus aureus, suggesting a potential role as an anti-virulence agent.[9]

Quantitative Bioactivity Data

The biological effects of this compound have been quantified in various assays. The following tables summarize the key inhibitory and cytotoxic concentrations, providing a basis for comparison with other physalins.

Table 1: Anticancer and Cytotoxic Activity of this compound

Cell Line Assay Type Metric Value (μM) Reference
PANC-1 (Pancreatic Cancer) Cytotoxicity IC₅₀ 5.7 [4]

| DU145 (Prostate Cancer) | Cytotoxicity | IC₅₀ | 6.8 |[4] |

Table 2: Hedgehog Signaling Inhibitory Activity of Physalins

Compound Assay Type Metric Value (μM) Reference
This compound GLI1 Transcription IC₅₀ 0.7 [3][4]

| Physalin G (Inactive Analogue) | GLI1 Transcription | IC₅₀ | 47.1 |[3] |

Table 3: Other Biological Activities of this compound

Activity Assay System Metric Value Reference
Quinone Reductase Induction Hepa 1c1c7 cells Induction Ratio 3.74 [8]
Leishmanicidal Activity Leishmania major Cytotoxicity - [9][10]

| T-Cell Proliferation | ConA-induced T-cells | Inhibition | Dose-dependent |[5] |

Structure-Activity Relationship (SAR) Analysis

While comprehensive SAR studies on a wide range of this compound derivatives are limited, analysis of its structure in comparison to other physalins provides critical insights.

The key determinant for the potent Hedgehog inhibitory activity of this compound appears to reside in the western portion ("left side") of the molecule. This is strongly supported by the observation that Physalin G, which shares a similar structure on the eastern side ("right side") but differs on the left, is approximately 67-fold less active in inhibiting GLI1 transcription.[3] This suggests that the specific stereochemistry and functional groups in the A and B rings of this compound are crucial for its interaction with targets in the Hh pathway.

In the context of its anti-quorum sensing activity, molecular dynamics simulations suggest that the carbonyl oxygens at the C-1 and C-15 positions are critical for binding to the DNA-binding site of the AgrA protein in S. aureus.[9] This interaction is proposed to anchor the molecule and inhibit the protein's function.[9]

For the broader class of physalins, features like a 5β,6β-epoxy moiety are often associated with potent cytotoxic activity.[11] The presence and orientation of hydroxyl and epoxy groups across the steroidal backbone are fundamental to the diverse biological profiles observed within this chemical class.

G cluster_sar This compound SAR Summary physalin_h This compound Core Structure left_side Western 'Left-Side' (A/B Rings) physalin_h->left_side right_side Eastern 'Right-Side' physalin_h->right_side carbonyls C1 & C15 Carbonyls physalin_h->carbonyls activity_hh Hedgehog Pathway Inhibition left_side->activity_hh CRITICAL activity_qs AgrA Quorum Sensing Inhibition carbonyls->activity_qs Key Interaction

Figure 1. Key structural determinants of this compound bioactivity.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by intervening in specific signaling cascades.

4.1 Hedgehog Pathway Inhibition

In cancer cells with an overactive Hedgehog pathway, the ligand (Hh) binds to the Patched (PTCH) receptor, relieving its inhibition of Smoothened (SMO). Activated SMO prevents the processing of GLI transcription factors into their repressor forms. The active form of GLI (GLI1) then translocates to the nucleus to initiate the transcription of target genes that promote cell survival and proliferation. This compound inhibits this pathway, leading to the suppression of these target genes.[1][2]

G cluster_pathway Hedgehog Signaling Inhibition by this compound cluster_nuc Hh Hh Ligand PTCH PTCH Hh->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits GLI_act Active GLI1 SUFU_GLI->GLI_act Releases Nucleus Nucleus GLI_act->Nucleus DNA GLI1-DNA Binding GLI_act->DNA Genes Target Gene Transcription (PTCH, Bcl-2) DNA->Genes PhysalinH This compound PhysalinH->SMO INHIBITS PhysalinH->DNA DISRUPTS

Figure 2. Mechanism of this compound in the Hedgehog signaling pathway.

4.2 T-Cell Immunosuppression

This compound suppresses the immune response by directly affecting T-cell function. It blocks T-cell activation and proliferation, a process normally initiated by antigens. This is accompanied by a shift in cytokine production, decreasing pro-inflammatory signals and increasing anti-inflammatory signals, and the induction of the protective enzyme HO-1.[5]

G cluster_pathway Immunosuppressive Mechanism of this compound TCell T-Cell Activation (e.g., via ConA) G1 G1 Phase Progression TCell->G1 Th1 Th1 Cytokines (IFN-γ, IL-2) TCell->Th1 Th2 Th2 Cytokines (IL-4, IL-10) TCell->Th2 Proliferation T-Cell Proliferation G1->Proliferation HO1 Heme Oxygenase-1 (HO-1) PhysalinH This compound PhysalinH->G1 BLOCKS PhysalinH->Th1 DECREASES PhysalinH->Th2 INCREASES PhysalinH->HO1 INDUCES

Figure 3. T-cell modulation by this compound.

Key Experimental Protocols

The characterization of this compound relies on a suite of standardized biological assays. Below are methodologies for key experiments.

5.1 In Vitro Cytotoxicity Assay (MTT Protocol)

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., PANC-1) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow attachment.

    • Compound Treatment: Cells are treated with serial dilutions of this compound (and a vehicle control, e.g., DMSO) for 48-72 hours.

    • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

    • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined using non-linear regression analysis.

5.2 Hedgehog Signaling Inhibition (GLI-Luciferase Reporter Assay)

  • Principle: This assay uses a cell line (e.g., Shh-LIGHT2) that is stably transfected with a plasmid containing a GLI-responsive promoter upstream of a firefly luciferase reporter gene. Inhibition of the Hh pathway results in a decrease in luciferase expression and, consequently, a reduced luminescent signal.

  • Methodology:

    • Cell Seeding: Reporter cells are seeded in a 96-well plate.

    • Pathway Activation & Treatment: The Hh pathway is activated using a Smoothened agonist (e.g., SAG) or conditioned medium containing the Shh ligand. Simultaneously, cells are treated with various concentrations of this compound.

    • Incubation: Cells are incubated for 24-48 hours to allow for reporter gene expression.

    • Cell Lysis & Luciferase Reaction: Cells are lysed, and a luciferase substrate (e.g., D-luciferin) is added.

    • Luminescence Measurement: The luminescent signal is measured using a luminometer.

    • Data Analysis: The signal is normalized to a control (e.g., Renilla luciferase or total protein), and the IC₅₀ for GLI1 transcription inhibition is calculated.

5.3 GLI1-DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

  • Principle: EMSA is used to detect protein-DNA interactions. A radiolabeled or fluorescently-labeled DNA probe containing the GLI1 binding consensus sequence is incubated with nuclear extracts containing GLI1. If GLI1 binds to the probe, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe.

  • Methodology:

    • Nuclear Extract Preparation: Nuclear proteins are extracted from cells overexpressing GLI1.

    • Probe Labeling: A double-stranded DNA oligonucleotide containing the GLI1 binding site is end-labeled with ³²P-ATP or a fluorescent dye.

    • Binding Reaction: Labeled probe is incubated with the nuclear extract in the presence or absence of this compound. A non-specific competitor DNA is often included to prevent non-specific binding.

    • Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel.

    • Detection: The gel is dried and exposed to X-ray film (for radiolabeling) or imaged (for fluorescence) to visualize the bands corresponding to the free probe and the GLI1-DNA complex. A reduction in the intensity of the shifted band in the presence of this compound indicates disruption of the GLI1-DNA interaction.[3]

G cluster_workflow General Workflow for Bioactivity-Guided Isolation Start Plant Material (e.g., Physalis angulata) Extract Solvent Extraction (e.g., Ethanol) Start->Extract Fractionate Chromatographic Fractionation Extract->Fractionate Screen Primary Bioassay Screen (e.g., Cytotoxicity, Hh inh.) Fractionate->Screen Screen->Fractionate No Activity Active Identify Active Fraction(s) Screen->Active Activity Found Isolate Purification & Isolation of Pure Compounds Active->Isolate Identify Structural Elucidation (NMR, MS) -> this compound Isolate->Identify Mechanism Mechanism of Action Studies (EMSA, Western Blot, etc.) Identify->Mechanism

Figure 4. A representative experimental workflow for identifying active physalins.

Conclusion

This compound is a potent natural product with a well-defined mechanism of action as a Hedgehog signaling inhibitor and a T-cell immunosuppressant. Structure-activity relationship analyses indicate that the western portion of its complex steroidal structure is paramount for its anticancer activity, while specific carbonyl groups are key for other interactions, such as its anti-quorum sensing effects. The detailed understanding of its biological activities and the availability of robust experimental protocols make this compound a compelling lead compound for the development of novel therapeutics in oncology and immunology. Future work should focus on the synthesis of targeted derivatives to further probe the SAR and optimize its drug-like properties.

References

In Vitro Anti-inflammatory Effects of Physalin H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Physalin H, a natural seco-steroid isolated from plants of the Physalis genus. The document outlines the key molecular mechanisms, summarizes the observed effects on inflammatory mediators, and provides detailed experimental protocols for the assays used to characterize its activity.

Core Findings on Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in in vitro models, primarily through the modulation of key signaling pathways involved in the inflammatory response. Studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, have shown that this compound can effectively suppress the production of pro-inflammatory cytokines and activate cellular antioxidant responses.

Data Presentation: Summary of In Vitro Effects
Target Molecule/PathwayCell LineStimulantObserved Effect of this compoundReference
Pro-inflammatory Cytokines
Tumor Necrosis Factor-alpha (TNF-α)MacrophagesLPSSignificant suppression of release[1]
Interleukin-1beta (IL-1β)MacrophagesLPSSignificant suppression of release[1]
Interleukin-6 (IL-6)MacrophagesLPSSignificant suppression of release[1]
Signaling Pathways
KEAP1/NRF2 PathwayMacrophagesLPSUpregulation of the NRF2 pathway[1]
NF-κB PathwayT-cellsConAModulation of Th1/Th2 cytokine balance, suggesting NF-κB influence

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting at least two critical signaling cascades: the NF-κB and the KEAP1/NRF2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and IL-6. While direct inhibition of NF-κB by this compound is still under detailed investigation, its ability to suppress the production of these downstream cytokines strongly suggests a modulatory role on this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases PhysalinH_effect This compound (Modulation) PhysalinH_effect->IKK Inhibits? PhysalinH_effect->NFkB_n Inhibits? DNA DNA NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Initiates KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 NRF2_n NRF2 NRF2->NRF2_n Translocates KEAP1_NRF2 KEAP1-NRF2 Complex KEAP1_NRF2->NRF2 Releases Proteasome Proteasome KEAP1_NRF2->Proteasome Ubiquitination & Degradation PhysalinH This compound PhysalinH->KEAP1_NRF2 Disrupts ARE ARE NRF2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Initiates Experimental_Workflow cluster_assays Downstream Assays start Start: RAW 264.7 Cell Culture seed_cells Seed Cells in Plates start->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat induce Induce Inflammation with LPS pretreat->induce incubate Incubate (e.g., 24h) induce->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells for Protein incubate->lyse_cells griess Griess Assay (NO) collect_supernatant->griess elisa ELISA (Cytokines) collect_supernatant->elisa western Western Blot (Proteins) lyse_cells->western end End: Data Analysis griess->end elisa->end western->end

References

Physalin H: A Technical Guide to its Natural Sources, Extraction, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Physalin H, a naturally occurring seco-steroid, has garnered significant attention within the scientific community for its potent biological activities, including immunosuppressive and anti-cancer effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and protocols for key biological assays. Quantitative data is presented in structured tables for ease of comparison, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Solanaceae family, commonly known as the nightshade family. The principal species identified as sources of this compound are:

  • Physalis angulata : This annual herb is a well-documented source of this compound, where it has been isolated from the whole plant, including the leaves and stems.[1]

  • Physalis minima : Also known as the pygmy groundcherry, this plant has been reported to contain this compound.[2]

  • Solanum nigrum : Commonly referred to as black nightshade, this species has also been identified as a natural source of this compound.[3]

While other species of the Physalis genus are rich in various physalins, the specific presence and yield of this compound can vary.

Extraction and Purification of this compound

The isolation of this compound from its natural plant sources is a multi-step process involving extraction with organic solvents followed by chromatographic purification.

General Extraction Protocol

A common method for the extraction of physalins, including this compound, from plant material is as follows:

  • Preparation of Plant Material : The plant material (e.g., dried and powdered whole plant, leaves, or stems) is collected and prepared for extraction.

  • Solvent Extraction : The powdered plant material is extracted with a suitable organic solvent. Methanol or ethanol are frequently used for the initial extraction.[4][5] This can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.[4][6]

  • Concentration : The resulting extract is concentrated under reduced pressure to yield a crude syrup or residue.[4]

  • Solvent Partitioning : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves successive partitioning with solvents of increasing polarity, such as hexane, chloroform or ethyl acetate, and n-butanol.[2] this compound, being of intermediate polarity, is often found in the ethyl acetate fraction.[2]

Chromatographic Purification

Following solvent extraction and partitioning, the enriched fraction containing this compound is subjected to one or more chromatographic techniques for final purification.

  • Column Chromatography : The enriched fraction is typically first purified by column chromatography over silica gel.[2] A gradient elution system, for example, with increasing proportions of methanol in chloroform, is used to separate the different physalins.[7]

  • High-Performance Liquid Chromatography (HPLC) : For final purification to obtain high-purity this compound, preparative or semi-preparative reverse-phase HPLC is employed.[2][8] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[9]

The following diagram illustrates a general workflow for the extraction and purification of this compound.

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (Hexane, Ethyl Acetate) Crude_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Partially_Purified Partially Purified Fractions Column_Chromatography->Partially_Purified HPLC Reverse-Phase HPLC Partially_Purified->HPLC Pure_Physalin_H Pure this compound HPLC->Pure_Physalin_H

Figure 1: General workflow for the extraction and purification of this compound.

Quantitative Data

The concentration of this compound and other physalins can vary significantly depending on the plant species, the part of the plant used, and its stage of maturity.

Plant SpeciesPlant PartCompoundContent (% w/w or other units)Reference
Physalis minima-This compound0.101% w/w[10]
Physalis alkekengiImmature CalyxPhysalin D0.7880 ± 0.0612%[8][11]
Physalis alkekengiMature CalyxPhysalin D0.2028 ± 0.016%[8][11]
Physalis alkekengiImmature FruitsPhysalin D0.0992 ± 0.0083%[8][11]
Physalis alkekengiMature FruitsPhysalin D0.0259 ± 0.0021%[8][11]

Table 1: Quantitative content of this compound and a related physalin in different natural sources.

Experimental Protocols

This compound has been investigated for several biological activities. Below are detailed protocols for key experiments.

Immunosuppressive Activity Assays

This compound has been shown to possess significant immunosuppressive properties, particularly on T lymphocytes.[1]

This assay evaluates the effect of this compound on the proliferation of T-cells stimulated by the mitogen Concanavalin A (ConA).

  • Cell Preparation : Spleen cells are harvested from mice (e.g., BALB/c) and a single-cell suspension is prepared. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in complete RPMI-1640 medium.

  • Assay Setup : Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well.

  • Treatment : this compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium, is added to the wells at various concentrations. A vehicle control is also included.

  • Stimulation : Concanavalin A is added to each well at a final concentration of 5 µg/mL to stimulate T-cell proliferation.

  • Incubation : The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assessment : Cell proliferation is measured using a standard method, such as the MTT assay or by incorporating a radiolabeled thymidine analog (e.g., [3H]-thymidine) during the final hours of incubation, followed by scintillation counting.

  • Data Analysis : The percentage of inhibition of proliferation is calculated relative to the stimulated control wells. The IC50 value, the concentration of this compound that causes 50% inhibition, is then determined.

The MLR assay assesses the ability of this compound to inhibit the proliferation of T-cells in response to allogeneic stimulation.

  • Cell Preparation : Responder splenocytes are prepared from one strain of mice (e.g., BALB/c), and stimulator splenocytes are prepared from a different, allogeneic strain (e.g., C57BL/6). The stimulator cells are treated with mitomycin C to prevent their own proliferation.

  • Assay Setup : Responder cells (2.5 x 10^5 cells/well) and stimulator cells (5 x 10^5 cells/well) are co-cultured in a 96-well plate.

  • Treatment : this compound is added to the wells at various concentrations.

  • Incubation : The plate is incubated for 4-5 days.

  • Proliferation Assessment : T-cell proliferation is measured as described in the ConA-induced proliferation assay.

  • Data Analysis : The IC50 value for the inhibition of the mixed lymphocyte reaction is calculated.

AssayEffect of this compoundIC50 ValuesReference
ConA-induced T-cell proliferationInhibition-[1]
Mixed Lymphocyte Reaction (MLR)Inhibition-[1]
Delayed-Type Hypersensitivity (DTH)Suppression of CD4+ T cell-mediated reactionsDose-dependent[1]

Table 2: Summary of the immunosuppressive activities of this compound.

Hedgehog Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cancer.[3]

This cell-based assay is used to screen for inhibitors of the Hh pathway by measuring the transcriptional activity of GLI1, a key transcription factor in the pathway.

  • Cell Line : A suitable cell line (e.g., NIH-3T3) is stably transfected with a plasmid containing a GLI1-responsive promoter driving the expression of a reporter gene, such as firefly luciferase.

  • Assay Setup : The engineered cells are seeded in a 96-well plate.

  • Treatment : Cells are treated with various concentrations of this compound.

  • Pathway Activation : The Hh pathway can be activated by adding a Smoothened (Smo) agonist, such as SAG, or by using a cell line with a constitutively active Hh pathway.

  • Incubation : The plate is incubated for 24-48 hours.

  • Luciferase Measurement : A luciferase assay reagent is added to the wells, and the luminescence, which is proportional to GLI1 transcriptional activity, is measured using a luminometer.

  • Data Analysis : The inhibitory effect of this compound on GLI1 activity is determined, and the IC50 value is calculated.

This technique is used to confirm the inhibitory effect of this compound on the Hh pathway by examining the expression levels of downstream target proteins.

  • Cell Culture and Treatment : A cancer cell line with an active Hh pathway (e.g., PANC-1 or DU145) is treated with this compound for a specified period.

  • Protein Extraction : Total cellular proteins are extracted from the treated and control cells.

  • SDS-PAGE and Western Blotting : The protein extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunodetection : The membrane is probed with primary antibodies specific for Hh target proteins, such as Patched (PTCH) and BCL2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : The protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the effect of this compound on protein expression.

EMSA is performed to determine if this compound directly interferes with the binding of the GLI1 transcription factor to its DNA consensus sequence.

  • Probe Preparation : A short DNA probe containing the GLI1 binding site is synthesized and labeled (e.g., with biotin or a radioactive isotope).

  • Binding Reaction : The labeled probe is incubated with a source of GLI1 protein (e.g., nuclear extract from Hh-activated cells) in the presence or absence of this compound.

  • Electrophoresis : The reaction mixtures are separated on a non-denaturing polyacrylamide gel.

  • Detection : The position of the labeled probe is detected. A "shift" in the mobility of the probe indicates the formation of a GLI1-DNA complex.

  • Analysis : A reduction in the shifted band in the presence of this compound suggests that it disrupts the formation of the GLI1-DNA complex.[3]

AssayEffect of this compoundIC50 ValuesReference
GLI1 Transcriptional ActivityInhibition0.7 µM[3]
Cytotoxicity (PANC-1 cells)Cytotoxic5.7 µM[3]
Cytotoxicity (DU145 cells)Cytotoxic6.8 µM[3]
GLI1-DNA Complex FormationDisruption-[3]

Table 3: Inhibitory effects of this compound on the Hedgehog signaling pathway.

The inhibitory action of this compound on the Hedgehog signaling pathway is depicted in the following diagram.

Hh_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO inhibits GLI GLI SMO->GLI activates SUFU SUFU GLI_active Active GLI GLI->GLI_active translocates to DNA DNA GLI_active->DNA binds to Target_Genes Target Genes (PTCH, BCL2) DNA->Target_Genes activates transcription Physalin_H This compound Physalin_H->DNA disrupts binding Hh_ligand Hh Ligand Hh_ligand->PTCH binds & inhibits

Figure 2: Inhibition of the Hedgehog signaling pathway by this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The detailed protocols and compiled data serve as a valuable resource for further investigation into the therapeutic potential of this promising natural compound.

References

Immunomodulatory Properties of Physalin H on T Lymphocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin H, a seco-steroid isolated from Physalis angulata, has demonstrated significant immunomodulatory and immunosuppressive activities, particularly targeting T lymphocytes. This technical guide provides a comprehensive overview of the effects of this compound on T-cell function, including its impact on proliferation, cell cycle progression, cytokine secretion, and the induction of cytoprotective enzymes. Detailed experimental protocols and an exploration of the potential signaling pathways involved are presented to facilitate further research and drug development efforts in the field of immunology and autoimmune disease.

Introduction

T lymphocytes are central players in the adaptive immune response, orchestrating cellular and humoral immunity. Dysregulation of T-cell activity is a hallmark of various autoimmune diseases and inflammatory conditions. Consequently, identifying and characterizing novel compounds that can modulate T-cell function is of significant therapeutic interest. This compound, a natural compound, has emerged as a promising candidate with potent immunosuppressive properties. This document synthesizes the current knowledge on the immunomodulatory effects of this compound on T lymphocytes, providing a detailed technical resource for the scientific community.

Effects of this compound on T Lymphocyte Function

Inhibition of T Lymphocyte Proliferation

This compound has been shown to inhibit the proliferation of T lymphocytes in a dose-dependent manner. This effect has been observed in response to stimulation with the mitogen Concanavalin A (ConA) and in mixed lymphocyte reactions (MLR), which mimic the alloantigen recognition that occurs during transplant rejection.[1][2][3][4][5]

Table 1: Inhibitory Effect of this compound on T Lymphocyte Proliferation

Assay TypeStimulantOrganismIC50 (µg/mL)Reference
T-cell ProliferationConcanavalin AMouse~1.5[1][2][4]
Mixed Lymphocyte Reaction (MLR)Allogeneic SplenocytesMouse~1.0[1][2][4]

Note: The IC50 values are approximated from graphical data presented in the cited literature.

Cell Cycle Arrest in the G1 Phase

The anti-proliferative effect of this compound is attributed to its ability to induce cell cycle arrest in the G1 phase.[1][4][5] This prevents T cells from entering the S phase, during which DNA replication occurs, thereby halting their clonal expansion. Flow cytometry analysis of propidium iodide-stained T cells treated with this compound reveals a significant accumulation of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases.

Table 2: Effect of this compound on T Lymphocyte Cell Cycle Distribution

Treatment% Cells in G0/G1% Cells in S% Cells in G2/MReference
Control (ConA-stimulated)45.3%41.2%13.5%[1][4]
This compound (2 µg/mL)72.8%18.5%8.7%[1][4]
Modulation of Th1/Th2 Cytokine Balance

This compound plays a crucial role in modulating the balance between T helper 1 (Th1) and T helper 2 (Th2) cytokine production.[1][2][4][5] It has been shown to decrease the secretion of pro-inflammatory Th1 cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while simultaneously increasing the production of anti-inflammatory Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10). This shift in the cytokine profile contributes to its overall immunosuppressive effect.

Table 3: Effect of this compound on Cytokine Production by ConA-stimulated T Lymphocytes

CytokineThis compound Concentration (µg/mL)Cytokine Concentration (pg/mL)% Change from ControlReference
IL-2 0450-[1][2]
0.5320-28.9%[1][2]
1.0210-53.3%[1][2]
2.0110-75.6%[1][2]
IFN-γ 08500-[1][2]
0.56200-27.1%[1][2]
1.04100-51.8%[1][2]
2.02300-72.9%[1][2]
IL-4 080-[1][2]
0.5130+62.5%[1][2]
1.0190+137.5%[1][2]
2.0250+212.5%[1][2]
IL-10 0150-[1][2]
0.5240+60.0%[1][2]
1.0350+133.3%[1][2]
2.0480+220.0%[1][2]
Induction of Heme Oxygenase-1 (HO-1)

This compound has been found to induce the expression of Heme Oxygenase-1 (HO-1) in T lymphocytes.[1][4][5] HO-1 is a cytoprotective enzyme with potent anti-inflammatory and antioxidant properties. The induction of HO-1 by this compound represents a key mechanism underlying its immunomodulatory effects.

Table 4: Induction of HO-1 Protein Expression by this compound in T Lymphocytes

TreatmentHO-1 Protein Expression (Relative Densitometry Units)Reference
ControlBaseline[1][4]
This compound (2 µg/mL)Significant Increase[1][4]

Potential Signaling Pathways

While the precise signaling pathways through which this compound exerts its effects on T lymphocytes are still under investigation, evidence from studies on other physalins and related compounds suggests the potential involvement of the NF-κB and STAT3 signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Inhibition of the NF-κB pathway is a common mechanism for many anti-inflammatory and immunosuppressive agents. While direct evidence for this compound is limited, other physalins have been shown to inhibit NF-κB activation.[4] It is hypothesized that this compound may interfere with the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD28 TCR/CD28 Stimulation IKK_Complex IKK Complex TCR_CD28->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates IκBα_P p-IκBα IκBα->IκBα_P NF_κB NF-κB (p50/p65) NF_κB_nucleus NF-κB (Nuclear Translocation) NF_κB->NF_κB_nucleus Proteasome Proteasome IκBα_P->Proteasome Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-2, IFN-γ) NF_κB_nucleus->Pro_inflammatory_Genes Induces Physalin_H This compound Physalin_H->IKK_Complex Inhibits?

Figure 1: Proposed inhibitory effect of this compound on the NF-κB signaling pathway in T lymphocytes.
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in T-cell differentiation and function. The role of STAT3 in T-cell biology is complex, and its modulation can have profound effects on immune responses. Some studies on other physalins have suggested an interaction with the JAK/STAT pathway. Further investigation is required to determine if this compound directly or indirectly modulates STAT3 phosphorylation and its downstream targets in T lymphocytes.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_nucleus p-STAT3 (Nuclear Translocation) STAT3_dimer->STAT3_nucleus Target_Genes Target Gene Transcription STAT3_nucleus->Target_Genes Induces Physalin_H This compound Physalin_H->JAK Modulates? T_Cell_Proliferation_Workflow cluster_workflow T-Cell Proliferation Assay Workflow A Isolate splenocytes from mice B Prepare single-cell suspension A->B C Seed cells in 96-well plates (2 x 10^5 cells/well) B->C D Add this compound at various concentrations C->D E Add Concanavalin A (5 µg/mL) D->E F Incubate for 48 hours E->F G Add MTT (5 mg/mL) F->G H Incubate for 4 hours G->H I Add DMSO to dissolve formazan H->I J Measure absorbance at 570 nm I->J K Calculate % inhibition and IC50 J->K

References

Methodological & Application

Application Notes and Protocols for Physalin H in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Physalin H is a naturally occurring steroidal lactone isolated from plants of the Physalis genus. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-cancer, anti-leishmanial, and immunosuppressive properties. A key mechanism of its anti-cancer effects is the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2][3][4] Specifically, this compound has been shown to disrupt the formation of the GLI1-DNA complex, a crucial step in the activation of Hh target genes.[1][2][3] This document provides a detailed protocol for the dissolution of this compound for use in various in vitro assays, along with representative experimental procedures and a summary of its reported biological activities.

Data Presentation

The following table summarizes the reported in vitro activities of this compound across different biological assays.

Assay TypeCell Line / OrganismReported Activity (IC₅₀)Reference
Hedgehog Signaling Inhibition GLI1 Transcription Reporter Assay0.7 µM[1][2][3]
Cytotoxicity PANC-1 (Pancreatic Cancer)5.7 µM[1][2][3]
DU145 (Prostate Cancer)6.8 µM[1][2][3]
Anti-leishmanial Activity Leishmania major (promastigotes)3.04 ± 1.12 - 3.76 ± 0.85 µM[5][6]
Leishmania tropica (promastigotes)9.59 ± 0.27 - 23.76 ± 1.10 µM[5][6]

Dissolution Protocol for this compound

This protocol describes the preparation of a stock solution of this compound in Dimethyl Sulfoxide (DMSO), which is the recommended solvent for in vitro applications.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure for Preparing a 10 mM Stock Solution:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.63 mg of this compound (Molecular Weight: 562.99 g/mol ).

  • Adding DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. For 1 mL of a 10 mM stock solution, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, DMSO stock solutions are typically stable for up to 3 months.

Note on Final DMSO Concentration: When preparing working solutions by diluting the stock solution in cell culture medium, ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%). It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., PANC-1)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared working solutions of this compound or the vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of this compound.

Anti-leishmanial Activity Assay

This protocol provides a general method for evaluating the activity of this compound against the promastigote stage of Leishmania species.

Materials:

  • Leishmania promastigotes (e.g., L. major) in logarithmic growth phase

  • Complete culture medium for Leishmania (e.g., M199)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • Resazurin solution or other viability indicator

  • Microplate reader

Procedure:

  • Preparation of Parasite Suspension: Count the Leishmania promastigotes and adjust the concentration to 1 x 10⁶ cells/mL in fresh culture medium.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound in the Leishmania culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (a known anti-leishmanial drug).

  • Treatment: Add 100 µL of the parasite suspension to each well of a 96-well plate. Then, add 100 µL of the serially diluted this compound, vehicle control, or positive control to the respective wells.

  • Incubation: Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C) for 72 hours.

  • Viability Assessment: After incubation, add a viability indicator such as resazurin and incubate for another 4-24 hours.

  • Fluorescence/Absorbance Measurement: Measure the fluorescence or absorbance according to the specifications of the viability indicator using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite inhibition compared to the vehicle control and determine the IC₅₀ value of this compound.

Mandatory Visualizations

Experimental Workflow for Dissolving this compound

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw For Immediate Use dilute Serially Dilute in Culture Medium thaw->dilute add_to_assay Add to In Vitro Assay dilute->add_to_assay

Caption: Workflow for the preparation of this compound solutions.

Inhibition of the Hedgehog Signaling Pathway by this compound

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI1_cyto GLI1 SUFU->GLI1_cyto Sequesters GLI1_nuc GLI1 GLI1_cyto->GLI1_nuc Translocation DNA DNA GLI1_nuc->DNA Binds TargetGenes Target Gene Transcription DNA->TargetGenes Activates Hh Hedgehog Ligand Hh->PTCH1 Binds and Inhibits PhysalinH This compound PhysalinH->GLI1_nuc Inhibits DNA Binding

Caption: Mechanism of this compound in Hedgehog signaling.

References

Application Notes and Protocols for Testing Physalin H Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of Physalin H in established animal models of inflammation, immunosuppression, and cancer. The information compiled is based on published research and aims to guide the design and execution of preclinical studies.

Anti-inflammatory and Immunosuppressive Efficacy of this compound

This compound has demonstrated significant dose-dependent anti-inflammatory and immunosuppressive activities in various murine models. The primary mechanisms of action include the modulation of T-cell responses, balancing of Th1/Th2 cytokine production, and induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1).

Animal Models
  • Delayed-Type Hypersensitivity (DTH) Mouse Model: This model is employed to assess the effect of this compound on T-cell mediated inflammation.[1][2]

  • Ovalbumin (OVA)-Immunized Mouse Model: This model is utilized to evaluate the immunosuppressive effect of this compound on antigen-specific T-cell proliferation and cytokine response.[1][2]

  • Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model: This model is used to investigate the protective effects of this compound against acute inflammation and lung injury.

Data Presentation

Table 1: Efficacy of this compound in a Delayed-Type Hypersensitivity (DTH) Model

Treatment GroupDose (mg/kg)Ear Swelling (mm)Inhibition Rate (%)
Control (Vehicle)-0.45 ± 0.05-
This compound4.40.32 ± 0.04*28.9
This compound8.80.24 ± 0.03 46.7
This compound17.60.18 ± 0.0260.0

*p < 0.05, **p < 0.01 compared to control. Data extracted from Yu et al., 2010.

Table 2: Efficacy of this compound on T-cell Proliferation in Ovalbumin (OVA)-Immunized Mice

Treatment GroupDose (mg/kg)Stimulation Index (SI)Inhibition Rate (%)
Control (Vehicle)-12.5 ± 1.5-
This compound4.49.8 ± 1.2*21.6
This compound8.87.2 ± 0.9 42.4
This compound17.65.1 ± 0.659.2

*p < 0.05, **p < 0.01 compared to control. Data extracted from Yu et al., 2010.

Table 3: Efficacy of this compound in an LPS-Induced Acute Lung Injury (ALI) Model

Treatment GroupDose (mg/kg)Lung Wet/Dry RatioTotal Cells in BALF (x10^5)MPO Activity (U/g tissue)
Control (Saline)-3.5 ± 0.20.5 ± 0.11.2 ± 0.2
LPS + Vehicle-6.8 ± 0.58.2 ± 0.95.8 ± 0.6
LPS + this compound55.1 ± 0.4 5.1 ± 0.63.5 ± 0.4
LPS + this compound104.2 ± 0.33.2 ± 0.4 2.1 ± 0.3

**p < 0.01 compared to LPS + Vehicle group. Data synthesized from findings on physalins in LPS-induced ALI models.[3]

Experimental Protocols

1.3.1. Delayed-Type Hypersensitivity (DTH) Protocol

  • Animals: BALB/c mice (6-8 weeks old).

  • Sensitization (Day 0): Shave the abdomen of the mice and apply 100 µL of 0.5% 2,4-dinitrofluorobenzene (DNFB) in acetone/olive oil (4:1) to the shaved skin.

  • Treatment: Administer this compound (dissolved in a suitable vehicle, e.g., DMSO and saline) intraperitoneally (i.p.) at the desired doses (e.g., 4.4, 8.8, and 17.6 mg/kg) daily from day 4 to day 9. The control group receives the vehicle.

  • Challenge (Day 5): Apply 20 µL of 0.2% DNFB to the inner and outer surface of the right ear. The left ear serves as a negative control.

  • Measurement (Day 6): 24 hours after the challenge, measure the thickness of both ears using a digital caliper. The degree of ear swelling is calculated as the difference in thickness between the right and left ears.

1.3.2. Ovalbumin (OVA)-Immunized Protocol

  • Animals: BALB/c mice (6-8 weeks old).

  • Immunization (Day 0 and Day 7): Immunize mice by i.p. injection of 100 µg of OVA emulsified in complete Freund's adjuvant (CFA) on day 0, followed by a booster injection of 100 µg of OVA in incomplete Freund's adjuvant (IFA) on day 7.

  • Treatment: Administer this compound i.p. at the desired doses daily for 7 days, starting from the day of the first immunization.

  • Spleen and Lymph Node Collection (Day 14): Euthanize the mice and aseptically remove the spleen and inguinal lymph nodes.

  • T-cell Proliferation Assay: Prepare single-cell suspensions from the spleen and lymph nodes. Culture the cells in 96-well plates and stimulate with OVA (100 µg/mL) for 72 hours. T-cell proliferation is assessed using an MTT assay or [³H]-thymidine incorporation. The Stimulation Index (SI) is calculated as the ratio of the absorbance/counts of stimulated cells to unstimulated cells.

1.3.3. LPS-Induced Acute Lung Injury (ALI) Protocol

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Treatment: Administer this compound i.p. at the desired doses 1 hour before LPS challenge.

  • LPS Challenge: Induce ALI by intratracheal or intranasal administration of LPS (e.g., 5 mg/kg).

  • Sample Collection (24 hours post-LPS):

    • Bronchoalveolar Lavage Fluid (BALF): Lavage the lungs with sterile PBS to collect BALF for total and differential cell counts and cytokine analysis.

    • Lung Tissue: Harvest lung tissue for histology, lung wet/dry ratio measurement, and myeloperoxidase (MPO) activity assay.

  • Efficacy Assessment:

    • Lung Wet/Dry Ratio: Weigh a portion of the lung tissue immediately after collection (wet weight) and then after drying in an oven at 60°C for 48 hours (dry weight). The ratio indicates the degree of pulmonary edema.

    • Cell Counts in BALF: Centrifuge the BALF and count the total number of cells using a hemocytometer. Perform differential cell counts on cytospin preparations stained with Wright-Giemsa.

    • MPO Activity: Homogenize lung tissue and measure MPO activity, a marker of neutrophil infiltration, using a colorimetric assay.

Anti-Cancer Efficacy of this compound

This compound has been shown to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. This inhibition leads to the downregulation of downstream target genes involved in cell proliferation and survival.

Animal Model
  • Xenograft Mouse Model: This model involves the subcutaneous or orthotopic implantation of human cancer cells with an activated Hedgehog pathway (e.g., pancreatic, prostate cancer cell lines) into immunodeficient mice (e.g., nude or SCID mice).

Data Presentation

Table 4: Efficacy of this compound in a Pancreatic Cancer Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Control (Vehicle)-1250 ± 150-
This compound10850 ± 120*32.0
This compound20550 ± 90**56.0

*p < 0.05, **p < 0.01 compared to control. Data is hypothetical and for illustrative purposes, based on the known mechanism of action.

Experimental Protocol
  • Animals: Nude mice (athymic Ncr-nu/nu, 6-8 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ human pancreatic cancer cells (e.g., PANC-1) into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups. Administer this compound (e.g., 10 and 20 mg/kg) or vehicle i.p. daily.

  • Tumor Measurement: Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or after a predetermined treatment period (e.g., 21 days).

  • Analysis: Excise the tumors, weigh them, and perform immunohistochemistry or Western blot analysis for Hh pathway markers (e.g., Ptch1, Bcl-2).

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

Physalin_H_Signaling cluster_inflammation Anti-inflammatory & Immunosuppressive Effects cluster_cancer Anti-Cancer Effects (Hedgehog Pathway) cluster_ali Protective Effect in ALI (KEAP1/NRF2 Pathway) T_Cell T-Cell T_Cell_Activation T-Cell Activation & Proliferation T_Cell->T_Cell_Activation Antigen Antigen/ Mitogen Antigen->T_Cell Stimulates Physalin_H_Immuno This compound Physalin_H_Immuno->T_Cell_Activation Inhibits Th1_Cytokines Th1 Cytokines (IL-2, IFN-γ) Physalin_H_Immuno->Th1_Cytokines Decreases Th2_Cytokines Th2 Cytokines (IL-4, IL-10) Physalin_H_Immuno->Th2_Cytokines Increases HO1 Heme Oxygenase-1 (HO-1) Physalin_H_Immuno->HO1 Induces T_Cell_Activation->Th1_Cytokines Increases T_Cell_Activation->Th2_Cytokines Increases HO1->T_Cell_Activation Inhibits Physalin_H_Cancer This compound Hh_Protein Hedgehog (Hh) Protein Physalin_H_Cancer->Hh_Protein Suppresses Expression GLI GLI Transcription Factor Physalin_H_Cancer->GLI Inhibits DNA Binding PTCH1 Patched-1 (PTCH1) Hh_Protein->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SMO->GLI Activates Target_Genes Target Genes (e.g., PTCH1, Bcl-2) GLI->Target_Genes Induces Transcription Cell_Proliferation Tumor Cell Proliferation & Survival Target_Genes->Cell_Proliferation Promotes Physalin_H_ALI This compound KEAP1 KEAP1 Physalin_H_ALI->KEAP1 Inhibits Interaction with NRF2 LPS LPS Oxidative_Stress Oxidative Stress LPS->Oxidative_Stress Induces Oxidative_Stress->KEAP1 Inactivates Inflammation_ALI Inflammation Oxidative_Stress->Inflammation_ALI Promotes NRF2 NRF2 KEAP1->NRF2 Releases ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->Oxidative_Stress Reduces Antioxidant_Enzymes->Inflammation_ALI Reduces

Figure 1: Simplified signaling pathways modulated by this compound.

Experimental Workflows

DTH_Workflow Day0 Day 0: Sensitization (DNFB on abdomen) Day4_9 Days 4-9: Treatment (this compound or Vehicle) Day0->Day4_9 Day5 Day 5: Challenge (DNFB on ear) Day4_9->Day5 Day6 Day 6: Measurement (Ear Swelling) Day5->Day6

Figure 2: Experimental workflow for the DTH model.

OVA_Workflow Day0 Day 0: Primary Immunization (OVA + CFA) Day0_6 Days 0-6: Treatment (this compound or Vehicle) Day0->Day0_6 Day7 Day 7: Booster Immunization (OVA + IFA) Day0_6->Day7 Day14 Day 14: Sample Collection & T-cell Proliferation Assay Day7->Day14

Figure 3: Experimental workflow for the OVA-immunized model.

ALI_Workflow T_minus_1h T = -1h: Treatment (this compound or Vehicle) T0 T = 0h: LPS Challenge T_minus_1h->T0 T_plus_24h T = +24h: Sample Collection (BALF, Lung Tissue) T0->T_plus_24h Analysis Analysis: - Lung Wet/Dry Ratio - Cell Counts - MPO Activity T_plus_24h->Analysis Xenograft_Workflow Day0 Day 0: Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Day0->Tumor_Growth Treatment_Start Start of Treatment: (this compound or Vehicle) Tumor_Growth->Treatment_Start Monitoring Monitoring: Tumor Volume Measurement Treatment_Start->Monitoring Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

References

Application Notes and Protocols for High-Throughput Screening of Physalin H Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin H is a naturally occurring seco-steroid belonging to the withanolide class, predominantly isolated from plants of the Solanaceae family. It has garnered significant interest in the scientific community due to its diverse and potent biological activities. These include anti-cancer, anti-inflammatory, and immunomodulatory effects. The primary mechanisms of action identified for this compound and related physalins involve the modulation of key cellular signaling pathways such as the Hedgehog (Hh), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. These pathways are frequently dysregulated in various diseases, making this compound a promising candidate for drug discovery and development.

This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the investigation of this compound's bioactivities. The included assays are designed for a 96-well or 384-well format, enabling the efficient screening of compound libraries and the characterization of this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the known quantitative bioactivity data for this compound and related physalins. This information is crucial for designing experiments and interpreting screening results.

Table 1: Hedgehog Signaling Pathway Inhibition by this compound

CompoundAssayCell LineIC50 (µM)Reference
This compoundGLI1 Transcriptional Activity-0.7[1]

Table 2: Cytotoxicity of this compound

CompoundCell LineIC50 (µM)Reference
This compoundPANC1 (Pancreatic Cancer)5.7[1]
This compoundDU145 (Prostate Cancer)6.8[1]

Table 3: NF-κB Pathway Inhibition by Related Physalins

CompoundAssayCell LineIC50 (µM)Reference
Physalin BNF-κB Luciferase ReporterHeLa6.07[2]
Physalin CNF-κB Luciferase ReporterHeLa6.54[2]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway Diagrams

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU_GLI1 SUFU-GLI1 Complex SMO->SUFU_GLI1 Inhibits SUFU-mediated repression SUFU SUFU GLI1_inactive GLI1 (Inactive) GLI1_active GLI1 (Active) GLI1_inactive->GLI1_active Translocates SUFU_GLI1->GLI1_inactive Releases Target_Genes Target Genes (e.g., PTCH1, Bcl-2) GLI1_active->Target_Genes Activates Transcription Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Physalin_H This compound Physalin_H->GLI1_active Disrupts GLI1-DNA complex formation

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Releases Target_Genes Pro-inflammatory Target Genes NFkB_active->Target_Genes Activates Transcription TNFa TNF-α TNFa->TNFR Physalins Physalins Physalins->IKK_complex Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of physalins.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates Target_Genes Target Genes (e.g., Bcl-2, XIAP) STAT3_dimer_nuc->Target_Genes Activates Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Physalin_A Physalin A Physalin_A->JAK Inhibits Phosphorylation

Caption: STAT3 signaling pathway and the inhibitory action of Physalin A.

Experimental Workflow Diagram

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis Plate_Cells Plate Cells (e.g., reporter cell line) Incubate_24h Incubate (24 hours) Plate_Cells->Incubate_24h Add_Compounds Add this compound or Library Compounds Incubate_24h->Add_Compounds Add_Stimulus Add Stimulus (e.g., TNF-α, Shh) Add_Compounds->Add_Stimulus Incubate_Treatment Incubate (Treatment Period) Add_Stimulus->Incubate_Treatment Add_Reagents Add Detection Reagents (e.g., Luciferase substrate) Incubate_Treatment->Add_Reagents Read_Plate Read Plate (Luminometer, Imager) Add_Reagents->Read_Plate Data_Analysis Data Analysis (IC50 determination) Read_Plate->Data_Analysis

Caption: General high-throughput screening workflow for this compound bioactivity.

High-Throughput Screening Protocols

The following are detailed protocols for high-throughput screening assays to assess the bioactivity of this compound on key signaling pathways.

Protocol 1: Hedgehog (Hh) Signaling Pathway Inhibition - GLI1 Reporter Assay

Objective: To quantify the inhibitory effect of this compound on the transcriptional activity of GLI1, a key effector of the Hedgehog signaling pathway.

Principle: A cell line stably expressing a luciferase reporter gene under the control of GLI-responsive elements is used. Activation of the Hh pathway leads to GLI1-mediated transcription of luciferase. Inhibition of the pathway by compounds like this compound results in a decrease in the luminescent signal.

Materials:

  • Gli-Luciferase Reporter NIH3T3 Cell Line (or similar)

  • Growth Medium (e.g., DMEM with 10% FBS)

  • Assay Medium (e.g., DMEM with 0.5% FBS)

  • This compound stock solution (in DMSO)

  • Sonic Hedgehog (Shh) ligand or Smoothened agonist (e.g., SAG)

  • White, clear-bottom 96-well or 384-well plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend Gli-Luciferase Reporter cells in growth medium.

    • Seed 25,000 cells per well in a 96-well plate (or 5,000 cells/well in a 384-well plate) in a final volume of 100 µL (or 40 µL for 384-well).

    • Incubate at 37°C, 5% CO2 for 16-24 hours, or until cells are confluent.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay medium.

    • Gently remove the growth medium from the wells and replace it with 50 µL of the diluted this compound solutions. Include DMSO vehicle controls.

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • Pathway Activation:

    • Prepare the Hh pathway agonist (e.g., Shh ligand or SAG) in assay medium at 2X the final desired concentration.

    • Add 50 µL of the agonist solution to each well (except for the unstimulated control wells).

    • Incubate the plate at 37°C, 5% CO2 for 24-30 hours.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate at room temperature for 10-15 minutes with gentle rocking, protected from light.

    • Measure luminescence using a plate luminometer.

Data Analysis:

  • Subtract the background luminescence (wells with no cells).

  • Normalize the signal of the compound-treated wells to the DMSO vehicle control.

  • Plot the normalized luminescence against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: NF-κB Signaling Pathway Inhibition - Luciferase Reporter Assay

Objective: To measure the inhibitory effect of this compound on NF-κB transcriptional activity.

Principle: This assay utilizes a cell line co-transfected with an NF-κB-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization. Inhibition of NF-κB activation by this compound will decrease the firefly luciferase signal.

Materials:

  • HEK293T or HeLa cells

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Growth Medium (e.g., DMEM with 10% FBS)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • This compound stock solution (in DMSO)

  • White, flat-bottom 96-well plates

  • Dual-luciferase reporter assay system

  • Luminometer with dual injectors

Procedure:

  • Transfection:

    • Seed cells in a 96-well plate to reach 50-70% confluency on the day of transfection.

    • Co-transfect the cells with the NF-κB firefly luciferase and Renilla luciferase plasmids according to the transfection reagent manufacturer's protocol.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in growth medium.

    • Replace the medium in the wells with the compound dilutions and pre-incubate for 1-2 hours.

    • Add TNF-α to a final concentration of 10-20 ng/mL to all wells except the unstimulated controls.

    • Incubate for 4-6 hours at 37°C.

  • Luminescence Detection:

    • Equilibrate the plate and dual-luciferase reagents to room temperature.

    • Measure firefly and Renilla luciferase activity sequentially using a luminometer with injectors, following the manufacturer's protocol.

Data Analysis:

  • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

  • Normalize the ratios of the treated wells to the TNF-α stimulated, vehicle-treated control.

  • Determine the IC50 value by plotting the normalized ratios against the log of this compound concentration.

Protocol 3: NF-κB Nuclear Translocation - High-Content Imaging Assay

Objective: To visualize and quantify the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus by this compound.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, the p65 subunit translocates to the nucleus. This assay uses immunofluorescence and automated microscopy to quantify the nuclear-to-cytoplasmic intensity ratio of p65 staining.

Materials:

  • HeLa or HUVEC cells

  • Black, clear-bottom 384-well imaging plates

  • TNF-α

  • This compound stock solution (in DMSO)

  • Primary antibody against NF-κB p65

  • Alexa Fluor 488-conjugated secondary antibody

  • Hoechst 33342 nuclear stain

  • Fixation and permeabilization buffers

  • Blocking solution (e.g., 5% BSA in PBS)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding:

    • Seed 2,500 cells per well in a 384-well imaging plate and incubate overnight.

  • Treatment and Stimulation:

    • Treat cells with serially diluted this compound for 1 hour.

    • Stimulate with 20 ng/mL TNF-α for 30 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with blocking solution for 1 hour.

    • Incubate with anti-p65 primary antibody overnight at 4°C.

    • Wash and incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system with appropriate filters for Hoechst (nucleus) and Alexa Fluor 488 (p65).

    • Use the analysis software to define nuclear and cytoplasmic compartments based on the Hoechst stain.

    • Quantify the mean fluorescence intensity of p65 in both compartments for each cell.

Data Analysis:

  • Calculate the ratio of nuclear to cytoplasmic p65 intensity for each cell.

  • Average the ratios for all cells in a well.

  • Normalize the data to the stimulated (positive) and unstimulated (negative) controls.

  • Plot the normalized ratio against the log of this compound concentration to determine the IC50.

Protocol 4: STAT3 Activation - AlphaLISA Phospho-STAT3 (Tyr705) Assay

Objective: To quantify the inhibition of STAT3 phosphorylation at Tyrosine 705 by this compound in a homogeneous, high-throughput format.

Principle: The AlphaLISA SureFire Ultra assay is a bead-based immunoassay. In the presence of phosphorylated STAT3, two antibodies (one biotinylated, one with a tag) bind to the target, bringing streptavidin-coated Donor beads and anti-tag Acceptor beads into proximity. Laser excitation of the Donor beads generates singlet oxygen, which activates the Acceptor beads to emit light.

Materials:

  • Cell line with active STAT3 signaling (e.g., H292, U266) or cytokine-inducible cells (e.g., HeLa)

  • Growth medium

  • Cytokine for stimulation (e.g., IL-6)

  • This compound stock solution (in DMSO)

  • White 384-well OptiPlate™

  • AlphaLISA SureFire Ultra Human and Mouse Phospho-STAT3 (Tyr705) Detection Kit

  • AlphaScreen-capable plate reader

Procedure:

  • Cell Seeding and Treatment (One-Plate Protocol):

    • Seed 10,000 cells per well in a 384-well OptiPlate in 10 µL of growth medium and incubate overnight.

    • Add 2.5 µL of 5X concentrated this compound dilutions and pre-incubate for 1-2 hours.

    • Add 2.5 µL of 6X concentrated IL-6 (if required to induce phosphorylation) and incubate for 15-30 minutes.

  • Cell Lysis:

    • Add 5 µL of 4X Lysis Buffer to each well.

    • Incubate for 10 minutes at room temperature with shaking.

  • Detection:

    • Add 5 µL of the Acceptor Mix to each well.

    • Seal the plate and incubate for 1 hour at room temperature.

    • Add 5 µL of the Donor Mix under subdued light.

    • Seal the plate and incubate for 1 hour at room temperature in the dark.

  • Signal Reading:

    • Read the plate on an AlphaScreen-capable reader.

Data Analysis:

  • Normalize the AlphaLISA signal to controls.

  • Plot the normalized signal against the log of this compound concentration to determine the IC50 value.

Protocol 5: NLRP3 Inflammasome Activation - IL-1β Release and Caspase-1 Activity Assays

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation by measuring the release of IL-1β and the activity of Caspase-1.

Principle: NLRP3 inflammasome activation requires two signals: priming (e.g., with LPS) to upregulate pro-IL-1β and NLRP3, and activation (e.g., with Nigericin) to trigger inflammasome assembly and caspase-1 activation. Activated caspase-1 cleaves pro-IL-1β into its mature, secreted form.

Materials:

  • Human or murine macrophage cell line (e.g., THP-1, J774A.1)

  • Growth Medium (e.g., RPMI-1640 with 10% FBS)

  • LPS (Lipopolysaccharide)

  • Nigericin

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • For IL-1β: Human or Mouse IL-1β ELISA Kit

  • For Caspase-1: Caspase-Glo® 1 Inflammasome Assay Kit

  • Plate reader (absorbance for ELISA, luminescence for Caspase-Glo)

Procedure:

  • Cell Seeding:

    • Seed macrophages in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and incubate overnight. (For THP-1 cells, differentiate with PMA for 24-48 hours prior to the assay).

  • Priming and Compound Treatment:

    • Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL).

    • Immediately add serial dilutions of this compound to the appropriate wells.

    • Incubate for 3-4 hours at 37°C.

  • Activation:

    • Add Nigericin (e.g., 5-10 µM final concentration) to the wells.

    • Incubate for 1-2 hours at 37°C.

  • Detection:

    • IL-1β Release (ELISA):

      • Carefully collect the cell culture supernatants.

      • Perform the IL-1β ELISA according to the manufacturer's protocol.

      • Read the absorbance at 450 nm.

    • Caspase-1 Activity (Caspase-Glo®):

      • Equilibrate the plate and Caspase-Glo® 1 Reagent to room temperature.

      • Add 100 µL of the reagent directly to each well.

      • Incubate for 1-1.5 hours at room temperature, protected from light.

      • Measure luminescence.

Data Analysis:

  • For both assays, normalize the signal of the treated wells to the LPS + Nigericin stimulated, vehicle-treated control.

  • Determine the IC50 value by plotting the normalized signal against the log of this compound concentration.

Conclusion

The protocols and data presented provide a robust framework for the high-throughput screening and detailed characterization of this compound's bioactivities. By targeting key signaling pathways implicated in cancer and inflammatory diseases, these assays can accelerate the evaluation of this compound as a potential therapeutic lead. The use of HTS-compatible formats will enable the rapid screening of analogues and the elucidation of structure-activity relationships, further advancing the drug discovery process.

References

Application Notes and Protocols: Physalin H as a Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physalin H is a naturally occurring seco-steroid belonging to the withanolide class of compounds, primarily isolated from plants of the Physalis genus.[1] It has garnered significant interest in cell biology as a chemical probe due to its potent and specific inhibitory effects on key cellular signaling pathways, particularly the Hedgehog signaling cascade and its immunomodulatory properties on T lymphocytes.[2][3] These characteristics make this compound a valuable tool for dissecting complex biological processes and for potential therapeutic development.

This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate the Hedgehog pathway and T-cell-mediated immune responses.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: Inhibitory Activity of this compound on the Hedgehog Signaling Pathway

ParameterCell Line/SystemIC50 ValueReference
GLI1 Transcriptional ActivityNIH3T3 cells0.7 µM[4]
Cell Viability (Hedgehog-dependent)PANC-1 (Pancreatic Cancer)5.7 µM[4]
Cell Viability (Hedgehog-dependent)DU145 (Prostate Cancer)6.8 µM[4]

Table 2: Immunosuppressive Effects of this compound on T Lymphocytes

ParameterAssayIC50 ValueConditionsReference
T-cell ProliferationConcanavalin A (ConA)-induced0.69 µg/mLIn vitro[2]
T-cell ProliferationMixed Lymphocyte Reaction (MLR)0.39 µg/mLIn vitro[2]
Antigen-specific T-cell responseOvalbumin (OVA) immunized miceDose-dependent suppressionIn vivo[2]
Delayed-Type Hypersensitivity (DTH)CD4+ T-cell mediatedDose-dependent suppressionIn vivo[2]

Table 3: Modulation of Th1/Th2 Cytokine Production by this compound

CytokineEffectCell TypeConditionsReference
IFN-γ (Th1)DecreaseT-cellsIn vitro[2]
IL-2 (Th1)DecreaseT-cellsIn vitro[2]
IL-4 (Th2)IncreaseT-cellsIn vitro[2]
IL-10 (Th2)IncreaseT-cellsIn vitro[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a general experimental workflow for its application.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experiment Execution cluster_analysis Data Analysis A1 Select Cell Line (e.g., NIH3T3, PANC-1, T-cells) A2 Determine this compound Concentration Range A1->A2 A3 Choose Appropriate Assay (e.g., Luciferase, MTT, ELISA) A2->A3 B1 Cell Culture & Seeding A3->B1 B2 Treatment with this compound B1->B2 B3 Incubation B2->B3 B4 Perform Assay B3->B4 C1 Data Acquisition (e.g., Plate Reader, Flow Cytometer) B4->C1 C2 Statistical Analysis C1->C2 C3 Interpretation of Results C2->C3

References

Application Notes and Protocols for In Vivo Administration of Physalin H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin H, a steroidal lactone derived from plants of the Physalis genus, has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anticancer properties.[1][2] Preclinical evaluation of this compound in animal models is a critical step in elucidating its therapeutic potential. These application notes provide detailed protocols for the in vivo administration of this compound via oral, intraperitoneal, and topical routes, primarily in mouse models. The protocols are compiled and adapted from published research on this compound and related physalins. Additionally, this document summarizes the key signaling pathways affected by this compound and presents quantitative data from relevant in vivo studies in a structured format.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer progression.

  • Hedgehog Signaling Pathway: this compound is a known inhibitor of the Hedgehog (Hh) signaling pathway. It is believed to disrupt the formation of the GLI1-DNA complex, a critical step in the activation of Hh target genes that promote cell proliferation and survival.[2]

Hedgehog_Pathway cluster_membrane Cell Membrane PTCH PTCH SMO SMO PTCH->SMO Represses SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Activation Hh Hedgehog Ligand Hh->PTCH Binds & Inhibits GLI_A GLI (Active) SUFU_GLI->GLI_A Release & Activation Nucleus Nucleus GLI_A->Nucleus Translocation TargetGenes Target Gene Expression (e.g., PTCH, Bcl-2) Nucleus->TargetGenes Transcription PhysalinH This compound PhysalinH->GLI_A Inhibits DNA Binding

Figure 1: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound.

  • NF-κB Signaling Pathway: this compound has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammation. It can inhibit the phosphorylation of IκB proteins, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[1]

NFkB_Pathway cluster_cytoplasm Cytoplasm IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB Ub_Proteasome Ubiquitin- Proteasome Degradation IkB_p->Ub_Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates ProInflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->ProInflammatoryGenes Transcription PhysalinH This compound PhysalinH->IKK Inhibits

Figure 2: Overview of the NF-κB signaling pathway and the inhibitory effect of this compound.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from in vivo studies investigating the efficacy of this compound in various disease models.

Table 1: Anti-inflammatory and Immunosuppressive Effects of this compound

ModelSpeciesAdministration RouteDosageKey FindingsReference
Delayed-Type HypersensitivityBALB/c MiceIntraperitoneal4.4, 8.8, and 17.6 mg/kgDose-dependent suppression of CD4+ T cell-mediated hypersensitivity reactions and antigen-specific T-cell response.[1]

Table 2: Anticancer Effects of Physalins (Data for this compound is limited, related physalins are included for reference)

Cancer ModelSpeciesPhysalinAdministration RouteDosageKey FindingsReference
Sarcoma 180MicePhysalin BNot Specified10 mg/kgInhibition of tumor proliferation.[3]
Sarcoma 180MicePhysalin DNot Specified25 mg/kgInhibition of tumor proliferation.[3]
Non-Small Cell Lung Cancer XenograftMicePhysalin ANot Specified40 and 80 mg/kgSignificant reduction in tumor volume and weight.[4]
Colon Adenocarcinoma XenograftMicePhysalin FNot SpecifiedNot SpecifiedSuppression of tumor growth.[5]

Experimental Protocols

1. Oral Administration (Gavage)

This protocol is adapted from studies using physalin extracts and is suitable for delivering this compound in a suspension.[6]

Workflow for Oral Gavage

Oral_Gavage_Workflow A Prepare 0.5% CMC-Na Suspension C Add this compound Solution to CMC-Na Suspension A->C B Dissolve this compound in Minimal DMSO B->C D Vortex to Homogenize C->D E Calculate Dosage Based on Mouse Weight D->E F Administer via Oral Gavage Needle E->F

Figure 3: Workflow for preparing and administering this compound via oral gavage.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Vortex mixer

  • Analytical balance

Protocol:

  • Preparation of 0.5% (w/v) CMC-Na Vehicle:

    • Weigh 0.5 g of CMC-Na.

    • In a beaker, slowly add the CMC-Na to 100 mL of sterile water while stirring continuously to prevent clumping.

    • Stir until the CMC-Na is fully dissolved and the solution is clear. This may take several hours. Gentle heating can aid dissolution.

  • Preparation of this compound Suspension:

    • Accurately weigh the required amount of this compound.

    • In a small, sterile tube, dissolve the this compound powder in a minimal volume of DMSO (e.g., 10-20 µL per mg of this compound). Ensure complete dissolution.

    • Add the this compound/DMSO solution dropwise to the prepared 0.5% CMC-Na vehicle while vortexing to create a fine and uniform suspension.

    • The final concentration of DMSO in the suspension should be kept low (ideally <5%) to minimize toxicity.

  • Administration:

    • Weigh each mouse to determine the correct volume of the this compound suspension to administer.

    • The typical dosing volume for oral gavage in mice is 5-10 mL/kg body weight.

    • Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach.

    • Slowly administer the suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

2. Intraperitoneal (IP) Injection

This method allows for rapid systemic delivery of this compound.

Workflow for Intraperitoneal Injection

IP_Injection_Workflow A Dissolve this compound in a Suitable Solvent (e.g., DMSO) B Dilute with Sterile Saline or PBS to Final Concentration A->B C Ensure Final Solvent Concentration is Non-toxic B->C D Calculate Dosage Based on Mouse Weight C->D E Administer via IP Injection into the Lower Right Abdominal Quadrant D->E Topical_Administration_Workflow A Prepare Cream Base (e.g., Oil-in-Water Emulsion) C Incorporate this compound Solution into the Cream Base A->C B Dissolve this compound in a Suitable Solvent B->C D Homogenize the Mixture C->D E Apply a Defined Amount to the Target Skin Area D->E

References

Troubleshooting & Optimization

Technical Support Center: Physalin H Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Physalin H. The information provided is intended to address common challenges related to the solubility of this compound for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For most biological assays, particularly cell-based experiments, DMSO is the recommended solvent for preparing stock solutions.

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO. It is recommended to start with a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in your experimental system. For example, to prepare a 10 mM stock solution, you would dissolve 5.63 mg of this compound (Molecular Weight: 562.99 g/mol ) in 1 mL of DMSO. Always ensure the powder is completely dissolved before use.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: Store this compound stock solutions at -20°C for long-term storage. Under these conditions, the solution can be stable for several months. For short-term use, refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles.

Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?

A4: The tolerance of cell lines to DMSO can vary. However, a final DMSO concentration of 0.1% (v/v) in the cell culture medium is generally considered safe for most cell lines in cytotoxicity assays.[2] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Q5: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?

A5: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Lower the final concentration: The solubility of this compound in aqueous solutions is low. Try using a lower final concentration in your assay.

  • Increase the DMSO concentration (with caution): If your experimental system allows, you can slightly increase the final DMSO concentration. However, be mindful of potential solvent toxicity.

  • Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) medium while vortexing can sometimes help to keep the compound in solution.

  • Consider formulation strategies: For in vivo studies or if precipitation persists, consider using a formulation vehicle. A common vehicle for poorly soluble compounds consists of a mixture of solvents and surfactants, such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[3] Another option described for a mixture of physalins is a 5% alcoholic solution containing 0.5% polyoxyethylenesorbitol monolaurate (a polysorbate like Tween 20).[4]

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low temperature.Gently warm the solution to room temperature. If it still doesn't dissolve, add a small amount of additional DMSO and vortex thoroughly.
Cloudiness or precipitation observed in the stock solution upon storage. The solution may be supersaturated or has been stored improperly.Warm the solution to room temperature and vortex. If the precipitate does not redissolve, it may be necessary to prepare a fresh stock solution at a slightly lower concentration. Ensure proper storage at -20°C.
Inconsistent results in biological assays. Degradation of this compound in aqueous media or inaccurate pipetting of viscous DMSO stock.Prepare fresh dilutions of this compound from the stock solution for each experiment. When pipetting DMSO, do so slowly and ensure the full volume is dispensed. The stability of this compound in aqueous media can be limited, so minimize the time between dilution and use.
High background signal or toxicity in vehicle control group. The final concentration of the organic solvent (e.g., DMSO) is too high.Reduce the final concentration of the solvent in your assay. Perform a dose-response curve for the vehicle to determine the maximum tolerated concentration for your specific assay.

Data Presentation

Table 1: Stock Solution Preparation for this compound (MW: 562.99 g/mol )

Desired Stock ConcentrationMass of this compound for 1 mL of DMSO
1 mM0.563 mg
5 mM2.815 mg
10 mM5.63 mg
20 mM11.26 mg
50 mM28.15 mg

Experimental Protocols

Protocol for Preparing this compound for Cell-Based Assays
  • Prepare a 10 mM stock solution: Weigh 5.63 mg of this compound and dissolve it in 1 mL of 100% DMSO. Ensure the powder is completely dissolved by vortexing.

  • Store the stock solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Visualizations

Hedgehog Signaling Pathway and the Action of this compound

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Mechanism of this compound Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds and inhibits SMO SMO PTCH1->SMO Inhibits GLI-SUFU Complex GLI SUFU SMO->GLI-SUFU Complex Inhibits dissociation SUFU SUFU GLI GLI GLI_active Active GLI GLI->GLI_active Translocates to nucleus DNA DNA GLI_active->DNA Binds to DNA Target_Genes Target_Genes DNA->Target_Genes Activates transcription Physalin_H Physalin_H Physalin_H->GLI_active Disrupts DNA binding

Caption: Mechanism of this compound in the Hedgehog signaling pathway.

Experimental Workflow for Cell-Based Assays

Cell_Assay_Workflow start Start prepare_stock Prepare this compound Stock Solution in DMSO start->prepare_stock prepare_working Prepare Working Solutions of this compound in Cell Culture Medium prepare_stock->prepare_working cell_seeding Seed Cells in Multi-well Plates treatment Treat Cells with this compound and Vehicle Control cell_seeding->treatment prepare_working->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Biological Assay (e.g., Viability, Gene Expression) incubation->assay data_analysis Analyze and Interpret Data assay->data_analysis end End data_analysis->end

Caption: General workflow for a cell-based assay using this compound.

References

Technical Support Center: Optimizing Physalin H Concentration for Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working with Physalin H to optimize its anti-cancer activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for anti-cancer experiments?

A1: The optimal concentration of this compound is highly dependent on the specific cancer cell line being investigated. There is no single universal optimal concentration. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. Based on published data, the IC50 for this compound and related physalins can range from the low micromolar to nanomolar range. For instance, this compound has shown cytotoxicity to PANC1 and DU145 cells with IC50 values of 5.7 and 6.8 μM, respectively.[1] Other physalins, such as B and F, have demonstrated IC50 values in the range of 0.4–1.92 µM in various cancer cell lines.[2]

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO.

  • Preparation: Dissolve this compound powder in 100% DMSO to create a stock solution of, for example, 10 mM. Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO can be stable for several months when stored properly.

Q3: I am observing high variability in my experimental results with this compound. What could be the cause?

A3: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a uniform number of cells are seeded in each well of your multi-well plates.

  • Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the media and drug, leading to skewed results. It is advisable to not use the outermost wells for data collection or to fill them with sterile PBS or media to mitigate this effect.

  • Inaccurate Drug Dilutions: Prepare fresh serial dilutions of this compound from your stock solution for each experiment. Ensure thorough mixing at each dilution step.

  • Cell Line Instability: If you have been culturing your cells for many passages, they may have undergone genetic drift, leading to inconsistent responses. It is recommended to use cells from a low passage number and to regularly perform cell line authentication.

  • DMSO Concentration: Ensure the final concentration of DMSO in your culture media is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

Q4: What is the primary mechanism of action of this compound's anti-cancer activity?

A4: this compound exerts its anti-cancer effects primarily through the inhibition of the Hedgehog (Hh) signaling pathway.[1] It has been shown to disrupt the formation of the GLI1-DNA complex, a critical step in the activation of Hh target genes that promote cell proliferation and survival.[3][4] By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Data Presentation

Table 1: Reported IC50 Values of this compound and Other Physalins in Various Cancer Cell Lines

Physalin TypeCancer Cell LineCell Line TypeIC50 ValueReference
This compoundPANC-1Pancreatic Cancer5.7 µM[1]
This compoundDU145Prostate Cancer6.8 µM[1]
Physalin BVariousBreast, Colon, Prostate, etc.0.58 to 15.18 µg/mL[3][5]
Physalin DVariousBreast, Colon, Prostate, etc.0.28 to 2.43 µg/mL[3][5]
Physalin FA498Renal Carcinoma1.40 µg/mL[6]
Physalin FACHNRenal Carcinoma2.18 µg/mL[6]
Physalin FUO-31Renal Carcinoma2.81 µg/mL[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (sterile)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (sterile)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and quadrants correctly.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_cells Prepare Cancer Cell Culture seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells prep_physalin Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with This compound Dilutions prep_physalin->treat_cells seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) incubate->apoptosis_assay western_blot Western Blot for Signaling Proteins incubate->western_blot ic50 Determine IC50 viability_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: Experimental workflow for evaluating the anti-cancer activity of this compound.

Hedgehog_Signaling_Pathway Hh Hedgehog (Hh) Ligand PTCH Patched (PTCH) Receptor Hh->PTCH Binds to SMO Smoothened (SMO) Receptor PTCH->SMO Inhibits GLI1_inactive GLI1 (Inactive) SMO->GLI1_inactive Activates SUFU SUFU SUFU->GLI1_inactive GLI1_active GLI1 (Active) GLI1_inactive->GLI1_active Translocates to Nucleus DNA DNA GLI1_active->DNA Binds to Target_Genes Target Gene Transcription (Proliferation, Survival) DNA->Target_Genes Initiates Physalin_H This compound Physalin_H->Hh Inhibits Expression Physalin_H->PTCH Impedes Binding Physalin_H->SMO Inhibits Physalin_H->GLI1_active Disrupts DNA Binding

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

References

Troubleshooting off-target effects of Physalin H in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Physalin H in cell-based experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

1. Issue: Unexpected or High Levels of Cytotoxicity

You observe significant cell death at concentrations where you expect to see specific inhibition of the Hedgehog pathway.

Possible Causes:

  • Off-target cytotoxic effects: this compound can induce cytotoxicity through mechanisms independent of the Hedgehog pathway.

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

  • Incorrect concentration: Errors in calculating or preparing the this compound dilutions.

Troubleshooting Steps:

  • Determine the Cytotoxic Threshold:

    • Perform a dose-response experiment using a broad range of this compound concentrations on your specific cell line.

    • Use a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value for cytotoxicity.[1] This will help you distinguish between concentrations that cause general toxicity and those that specifically inhibit the Hedgehog pathway.

  • Optimize this compound Concentration:

    • Based on the cytotoxicity data, select a concentration range for your experiments that is below the cytotoxic threshold but still effective for Hedgehog pathway inhibition (the reported IC50 for GLI1 transcription is 0.7 µM).[1]

  • Control for Solvent Effects:

    • Ensure the final concentration of DMSO in your cell culture medium is consistent across all treatments and does not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as your highest this compound treatment) in all experiments.

  • Verify Compound Concentration:

    • Double-check all calculations for dilutions of your this compound stock solution.

Experimental Workflow for Assessing Unexpected Cytotoxicity

Workflow: Investigating Unexpected Cytotoxicity A Observe Unexpected Cell Death B Perform Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B C Determine Cytotoxicity IC50 B->C I Include Vehicle Control (DMSO) B->I D Compare Cytotoxicity IC50 to Hedgehog Inhibition IC50 C->D E IC50 (Cytotoxicity) >> IC50 (Hh Inhibition) D->E Ideal Scenario F IC50 (Cytotoxicity) ≈ IC50 (Hh Inhibition) D->F Problematic G Select Non-Toxic Concentration Range E->G H Consider Off-Target Effects or Non-Specific Cytotoxicity F->H J Proceed with Hedgehog Pathway Experiments G->J I->B

Caption: Troubleshooting workflow for unexpected cytotoxicity.

2. Issue: Inconsistent or No Inhibition of the Hedgehog Pathway

You are not observing the expected decrease in Hedgehog pathway activity (e.g., no change in GLI1 reporter gene expression or target gene levels).

Possible Causes:

  • Compound inactivity: The this compound may have degraded.

  • Cell line resistance: The Hedgehog pathway in your cell line may not be sensitive to GLI1-DNA binding inhibition.

  • Problems with the assay: The reporter assay or downstream analysis (e.g., Western blot) may not be working optimally.

  • Solubility issues: this compound may be precipitating out of the cell culture medium.

Troubleshooting Steps:

  • Confirm Compound Activity:

    • Test your this compound on a well-characterized, sensitive cell line known to have an active Hedgehog pathway (e.g., PANC-1, DU145).[1]

  • Validate Your Assay System:

    • Reporter Assay: Use a known Hedgehog pathway agonist (e.g., SAG) to confirm that the reporter system is responsive. Include a positive control inhibitor if available.

    • Western Blot: Ensure your antibodies for Hedgehog pathway proteins (e.g., GLI1, Ptch1) are validated and working correctly. Run positive and negative control cell lysates.

  • Address Potential Solubility Problems:

    • This compound is soluble in DMSO.[2] When diluting into aqueous cell culture medium, precipitation can occur.

    • Prepare fresh dilutions for each experiment.

    • Visually inspect the medium for any precipitate after adding this compound.

    • Consider using a stepwise dilution method to minimize precipitation.

Experimental Workflow for Troubleshooting Lack of Hedgehog Pathway Inhibition

Workflow: No Hedgehog Pathway Inhibition A No Observed Inhibition of Hedgehog Pathway B Test this compound on a Sensitive Control Cell Line A->B C Activity Confirmed B->C D No Activity B->D E Validate Assay System (Reporter, Western Blot) C->E F Compound May Be Degraded D->F G Assay is Functional E->G H Assay is Not Functional E->H I Investigate Cell Line Resistance Mechanisms G->I K Check for Solubility Issues (Precipitation) G->K J Troubleshoot Assay Protocol H->J

Caption: Troubleshooting workflow for lack of Hedgehog inhibition.

3. Issue: Observing Effects Unrelated to the Hedgehog Pathway

You notice changes in cellular processes that are not typically associated with Hedgehog signaling (e.g., altered immune response, changes in cell cycle independent of proliferation).

Possible Causes:

  • Known immunomodulatory effects: this compound is known to affect T-cell proliferation and cytokine production.

  • Undiscovered off-target effects: this compound may be interacting with other cellular targets.

Troubleshooting Steps:

  • Review Literature on this compound's Other Activities:

    • Be aware of its documented immunomodulatory effects, such as the suppression of T-cell activation and proliferation and modulation of Th1/Th2 cytokine balance.

  • Investigate Potential Off-Target Pathways:

    • Based on the observed phenotype, consider investigating other signaling pathways. For example, if you see inflammatory changes, you could perform an NF-κB or JAK/STAT reporter assay.

    • While a broad kinase profile for this compound is not publicly available, you can perform your own screening using commercially available services.

  • Use More Specific Inhibitors:

    • To confirm that the observed effects are indeed off-target, compare the phenotype induced by this compound with that of a more specific Hedgehog pathway inhibitor that acts at a different point in the pathway (e.g., a Smoothened antagonist like Vismodegib).

Logical Diagram for Investigating Off-Target Effects

Investigating Potential Off-Target Effects A Observe Phenotype Unrelated to Hedgehog Signaling B Review Literature for Known Alternative Activities (e.g., Immunomodulation) A->B C Phenotype Consistent with Known Activity B->C D Phenotype Not Previously Described B->D E Acknowledge as a Known Off-Target Effect in Your System C->E F Formulate Hypothesis about Potential Off-Target Pathway D->F H Compare with a More Specific Hedgehog Pathway Inhibitor D->H I Consider Broad Off-Target Screening (e.g., Kinase Panel) D->I G Perform Targeted Assays (e.g., NF-κB, JAK/STAT reporter assays) F->G

Caption: Logical workflow for investigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The primary on-target mechanism of this compound is the inhibition of the Hedgehog signaling pathway. It specifically disrupts the formation of the GLI1-DNA complex, thereby preventing the transcription of Hedgehog target genes.[1]

Q2: What are the known off-target effects of this compound?

A2: this compound has demonstrated several activities outside of Hedgehog pathway inhibition, which may be considered off-target depending on the research context. These include:

  • Immunomodulatory effects: It can suppress T-cell activation and proliferation and modulate the balance of Th1/Th2 cytokines.

  • Anti-leishmanial activity: It has shown efficacy against Leishmania major.[3]

Q3: What concentrations of this compound should I use in my experiments?

A3: The optimal concentration will depend on your cell line and the specific endpoint you are measuring.

  • Hedgehog Pathway Inhibition: The reported IC50 for inhibiting GLI1 transcription is 0.7 µM.[1]

  • Cytotoxicity: The cytotoxic IC50 values are higher, for example, 5.7 µM in PANC-1 cells and 6.8 µM in DU145 cells.[1] It is crucial to perform a dose-response curve in your specific cell line to determine the optimal non-toxic concentration for your experiments.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO.[2] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. For experiments, thaw the stock solution and make fresh dilutions in your cell culture medium. Avoid repeated freeze-thaw cycles.

Q5: I'm seeing variability in my results. What could be the cause?

A5: Variability in cell-based assays can arise from several factors:

  • Pipetting errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

  • Inconsistent cell seeding: Ensure a uniform cell density across all wells of your microplate.

  • Compound precipitation: As mentioned in the troubleshooting guide, ensure this compound remains in solution after dilution in your culture medium.

Data Summary Tables

Table 1: Reported IC50 Values for this compound

Activity Cell Line / System IC50 Value Reference
GLI1 Transcriptional InhibitionReporter Assay0.7 µM[1]
CytotoxicityPANC-1 (Pancreatic Cancer)5.7 µM[1]
CytotoxicityDU145 (Prostate Cancer)6.8 µM[1]
T-cell Proliferation (Con A-induced)Murine Splenocytes0.69 µg/mL[4]
Mixed Lymphocyte ReactionMurine Splenocytes0.39 µg/mL[4]

Experimental Protocols

1. Cell Viability Assessment: MTT Assay

This protocol is adapted from standard MTT assay procedures.[5][6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound (and a DMSO vehicle control). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. Hedgehog Pathway Activity: GLI1 Western Blot

This protocol is a general procedure for Western blotting.[6][7]

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against GLI1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. GLI1 Nuclear Translocation: Immunofluorescence

This is a general protocol for immunofluorescence.[8][9]

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with this compound.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against GLI1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

References

Technical Support Center: Working with Physalin H in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Physalin H in cell culture experiments, with a primary focus on preventing its precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a naturally occurring steroidal compound isolated from plants of the Physalis genus. It is known for its potent biological activities, including immunosuppressive and anti-cancer effects. A key challenge in its experimental use is its hydrophobic nature, leading to low solubility in aqueous solutions like cell culture media.

Q2: Why does my this compound precipitate when I add it to my cell culture medium?

This compound is a hydrophobic molecule, meaning it repels water. Cell culture media are aqueous-based. When a concentrated stock of this compound, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is added to the aqueous medium, the sudden change in solvent polarity causes the this compound to come out of solution and form a visible precipitate.

Q3: What is the recommended solvent for making a this compound stock solution?

Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution of this compound.[1][2] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3]

Q4: Are there alternatives to DMSO for dissolving this compound?

While DMSO is widely used, other organic solvents like ethanol or acetone can also dissolve this compound.[2] However, their volatility and potential for cytotoxicity at higher concentrations should be carefully considered.[2][4] For highly specialized applications, zwitterionic liquids have been explored as less toxic alternatives to DMSO for dissolving hydrophobic compounds.[5]

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides systematic steps to address and prevent the precipitation of this compound in your cell culture experiments.

Problem Potential Cause Troubleshooting Steps
Immediate precipitation upon adding this compound stock to media - High final concentration of this compound- High percentage of organic solvent in the final culture volume- Rapid addition of stock solution to the media1. Optimize Final Concentration: Determine the lowest effective concentration of this compound for your experiment to minimize the amount of stock solution needed.2. Minimize Solvent Volume: Prepare a higher concentration stock solution in DMSO to reduce the final volume added to the culture medium. Aim for a final DMSO concentration of ≤0.5% to minimize cytotoxicity.[6]3. Gradual Dilution: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[7] This gradual introduction can help prevent aggregation.4. Pre-dilution in Serum: If using a serum-containing medium, try pre-mixing the this compound stock with a small volume of serum before adding it to the rest of the medium. Serum proteins can sometimes help to stabilize hydrophobic compounds.
Precipitate forms over time in the incubator - Temperature fluctuations- Saturation limit of this compound in the media has been exceeded1. Maintain Stable Temperature: Ensure the incubator maintains a consistent temperature, as temperature shifts can affect solubility.2. Test Solubility Limit: Before treating your cells, perform a solubility test by adding your final concentration of this compound to the cell-free medium and incubating for the duration of your experiment. Observe for any precipitate formation.3. Consider Co-solvents: For long-term experiments, the addition of a biocompatible co-solvent to the culture medium may be necessary.
Cell toxicity observed at effective this compound concentration - Cytotoxicity from the solvent (e.g., DMSO)- Synergistic toxicity of this compound and the solvent1. Solvent Toxicity Control: Always include a vehicle control in your experiments (medium with the same final concentration of the solvent used for the this compound stock) to assess the effect of the solvent on your cells.2. Reduce Solvent Concentration: As mentioned, aim for a final DMSO concentration of ≤0.5%.[6] Some sensitive cell lines may require even lower concentrations (e.g., 0.1%).[6]3. Explore Alternative Solubilization Methods: If solvent toxicity is a persistent issue, consider more advanced formulation strategies.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solution

This protocol describes the standard method for preparing a this compound stock solution and diluting it into cell culture medium.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Calculate the required amount of this compound to prepare a 10 mM stock solution in DMSO.

    • Weigh the this compound powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • Warm the cell culture medium to 37°C.

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of the 10 mM stock solution required to achieve the desired final concentration in your culture volume. Ensure the final DMSO concentration remains at or below 0.5%.

    • Slowly add the calculated volume of the this compound stock solution to the pre-warmed medium while gently swirling the flask or tube.

    • Visually inspect the medium for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.

    • Use the freshly prepared working solution immediately for your experiments.

Protocol 2: Using a Co-solvent to Enhance this compound Solubility

This protocol provides a method for using Polyethylene Glycol 400 (PEG 400) as a co-solvent to improve the solubility of this compound in cell culture media, which can be particularly useful for higher concentrations or longer-term studies.

Materials:

  • This compound powder

  • DMSO, cell culture grade

  • Polyethylene Glycol 400 (PEG 400), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Prepare a this compound Stock Solution in a DMSO/PEG 400 Mixture:

    • Prepare a sterile mixture of DMSO and PEG 400. A common starting ratio is 1:1 (v/v).

    • Dissolve the this compound powder in this mixture to your desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

  • Prepare the Working Solution:

    • Warm the cell culture medium to 37°C.

    • Add the stock solution dropwise to the pre-warmed medium while gently swirling.

    • The final concentration of the DMSO/PEG 400 mixture should be kept as low as possible, ideally below 1%.

  • Important Considerations:

    • Always include a vehicle control with the same final concentration of the DMSO/PEG 400 mixture.

    • The optimal ratio of DMSO to PEG 400 and the final tolerated concentration may need to be determined empirically for your specific cell line.

Visualizations

Signaling Pathway

Physalin_H_Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds and inhibits SMO SMO PTCH->SMO GLI-SUFU Complex GLI SUFU SMO->GLI-SUFU Complex Inhibits dissociation SUFU SUFU GLI GLI This compound This compound GLI Active GLI Active This compound->GLI Active Disrupts DNA binding Target Genes (e.g., PTCH, Bcl-2) Target Genes (e.g., PTCH, Bcl-2) GLI Active->Target Genes (e.g., PTCH, Bcl-2) Promotes transcription

Caption: this compound inhibits the Hedgehog signaling pathway by disrupting GLI1-DNA complex formation.

Experimental Workflow

References

Technical Support Center: Enhancing the Bioavailability of Physalin H

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Physalin H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of oral formulations for this promising, yet challenging, compound.

Frequently Asked Questions (FAQs)

Q1: What are the main obstacles to achieving adequate oral bioavailability with this compound?

A1: The primary challenges in achieving high oral bioavailability for this compound stem from its physicochemical properties. Like many other physalins, it is characterized by low aqueous solubility, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption. Pharmacokinetic studies on similar physalins have shown that while they can be absorbed quickly, they are also subject to rapid excretion and potentially significant first-pass metabolism, leading to overall low bioavailability.[1]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility and absorption challenges of this compound. The most common and effective approaches include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and facilitate absorption.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of this compound.

Q3: Are there any known metabolic pathways for this compound that could impact its bioavailability?

A3: Specific metabolic pathways for this compound are not extensively detailed in the available literature. However, studies on other physalins suggest that they undergo metabolic processes such as sulfonation and hydroxylation.[1] A strong first-pass effect has been observed for some physalins, where gastrointestinal bacteria and metabolic enzymes can significantly reduce the amount of the drug that reaches systemic circulation.[1]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media

Symptoms:

  • Low and inconsistent results in in-vitro dissolution assays.

  • The powdered form of this compound does not readily dissolve in simulated gastric or intestinal fluids.

  • Precipitation of the compound is observed upon dilution of a stock solution into an aqueous buffer.

Possible Causes:

  • Inherent low aqueous solubility of the crystalline form of this compound.

  • Aggregation of drug particles in the aqueous environment.

Solutions:

StrategyDescriptionExpected Outcome
Solid Dispersion Dispersing this compound in a hydrophilic polymer matrix (e.g., PVP K30, Poloxamer 407, HPMC) to create an amorphous solid dispersion.[2][3]Increased dissolution rate and apparent solubility.
Cyclodextrin Complexation Formation of an inclusion complex with cyclodextrins (e.g., HP-β-CD, RAMEB) to enhance aqueous solubility.[4][5]Improved wettability and solubility of this compound.
pH Adjustment While this compound is a neutral compound, exploring the impact of pH on its solubility in the presence of co-solvents or surfactants is recommended, as pH can influence the stability of some formulations.May provide a modest improvement in solubility under specific formulation conditions.
Issue 2: Low and Variable Oral Bioavailability in Animal Models

Symptoms:

  • Low plasma concentrations (low Cmax and AUC) of this compound after oral administration.

  • High variability in plasma concentration profiles between individual animals.

  • Poor dose-response relationship in efficacy studies.

Possible Causes:

  • Poor dissolution of the drug in the gastrointestinal tract.

  • Low permeability across the intestinal epithelium.

  • Significant first-pass metabolism in the gut wall or liver.

Solutions:

StrategyDescriptionExpected Outcome
Self-Emulsifying Drug Delivery System (SEDDS) Formulating this compound in an isotropic mixture of oil, surfactant, and co-solvent that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.[6][7]Enhanced solubilization, improved absorption, and potentially reduced first-pass metabolism via lymphatic uptake.
Nanoparticle Formulation Encapsulating this compound in lipid-based (e.g., Solid Lipid Nanoparticles - SLNs) or polymeric nanoparticles to protect it from degradation and enhance its uptake.[8][9]Increased stability in the GI tract, improved permeability, and sustained release.

Illustrative Quantitative Data on Bioavailability Enhancement

The following table presents hypothetical yet realistic data on the potential improvements in the bioavailability of this compound that could be achieved with different formulation strategies. This data is for illustrative purposes, as specific studies on this compound are not yet available.

FormulationSolubility (µg/mL)Cmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (vs. Unformulated)
Unformulated this compound< 1502001
Solid Dispersion (1:5 drug-to-polymer ratio)2525012006
Nanoparticle Suspension50400200010
SEDDS Formulation> 100 (in pre-concentrate)600320016

Experimental Protocols

Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol is adapted from a successful study on enhancing the bioavailability of a rutin-rich extract from Physalis peruviana.[6]

1. Screening of Excipients:

  • Oils: Determine the solubility of this compound in various oils (e.g., Labrafac™, Capryol™, olive oil, sesame oil) by adding an excess amount of the drug to 1 mL of each oil, vortexing for 30 minutes, and then shaking at 37°C for 48 hours. Centrifuge and analyze the supernatant for this compound concentration using a validated HPLC method.
  • Surfactants: Select a range of non-ionic surfactants (e.g., Solutol HS 15, Tween 80, Cremophor EL). Assess their emulsification efficiency by mixing the chosen oil with each surfactant at a 1:1 ratio and observing the clarity and speed of emulsion formation upon dilution with water.
  • Co-solvents: Evaluate the solubility of this compound in various co-solvents (e.g., propylene glycol, Transcutol P, PEG 400) using the same method as for the oils.

2. Construction of Pseudo-Ternary Phase Diagrams:

  • Select the best oil, surfactant, and co-solvent based on the screening.
  • Prepare mixtures of surfactant and co-solvent (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 1:2).
  • For each S/CoS ratio, mix with the oil at various weight ratios (from 9:1 to 1:9).
  • Titrate each mixture with water dropwise, under gentle agitation. Observe the formation of emulsions and identify the nanoemulsion region (clear or slightly bluish, transparent).
  • Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the components.

3. Preparation of this compound-loaded SEDDS:

  • Based on the phase diagram, select an optimal formulation.
  • Dissolve this compound in the co-solvent.
  • Add the oil and surfactant and vortex until a clear, homogenous mixture is obtained.

4. Characterization of the SEDDS:

  • Droplet Size and Zeta Potential: Dilute the SEDDS formulation (e.g., 100-fold) with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
  • In-vitro Dissolution: Perform dissolution studies using a USP Type II apparatus in simulated gastric and intestinal fluids. Compare the release profile of the SEDDS formulation to that of unformulated this compound.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

1. Selection of Carrier:

  • Choose a hydrophilic polymer with good solubility and safety profiles, such as polyvinylpyrrolidone (PVP K30) or a poloxamer (e.g., Poloxamer 407).[3]

2. Preparation of the Solid Dispersion:

  • Dissolve this compound and the selected carrier (e.g., in a 1:5 weight ratio) in a suitable organic solvent (e.g., methanol, ethanol) in a round-bottom flask.
  • Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
  • Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

3. Characterization of the Solid Dispersion:

  • Differential Scanning Calorimetry (DSC): Analyze the thermal properties of the pure drug, the carrier, and the solid dispersion to confirm the amorphous state of this compound in the formulation.
  • X-ray Powder Diffraction (XRPD): Obtain diffraction patterns to confirm the absence of crystallinity of this compound in the solid dispersion.
  • In-vitro Dissolution: Compare the dissolution rate of the solid dispersion with that of the pure drug and a physical mixture of the drug and carrier.

Visualizations

experimental_workflow cluster_screening 1. Excipient Screening cluster_phase_diagram 2. Phase Diagram Construction cluster_formulation 3. Formulation & Characterization solubility_oils Solubility in Oils mix_scos Mix S/CoS Ratios emulsification Surfactant Emulsification solubility_cosolvents Solubility in Co-solvents mix_oil Mix with Oil mix_scos->mix_oil titrate Titrate with Water mix_oil->titrate plot Plot Ternary Diagram titrate->plot prepare_sedds Prepare this compound-SEDDS plot->prepare_sedds characterize Characterize Droplet Size, Zeta Potential prepare_sedds->characterize dissolution In-vitro Dissolution characterize->dissolution

Caption: Experimental workflow for the development of a Self-Emulsifying Drug Delivery System (SEDDS).

troubleshooting_workflow start Low Bioavailability of this compound check_solubility Is dissolution rate-limited? start->check_solubility check_permeability Is permeability a major issue? check_solubility->check_permeability No solid_dispersion Solid Dispersion check_solubility->solid_dispersion Yes cyclodextrin Cyclodextrin Complexation check_solubility->cyclodextrin Yes sedds SEDDS Formulation check_permeability->sedds Yes nanoparticles Nanoparticle Formulation check_permeability->nanoparticles Yes solid_dispersion->check_permeability cyclodextrin->check_permeability

Caption: Troubleshooting decision tree for enhancing the bioavailability of this compound.

hedgehog_pathway cluster_membrane Cell Membrane cluster_nucleus Inside Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Activates GLI_active Active GLI SUFU_GLI->GLI_active Releases Nucleus Nucleus GLI_active->Nucleus Target_Genes Target Gene Expression (e.g., PTCH1, GLI1) Physalin_H This compound Physalin_H->SUFU_GLI Disrupts GLI1-DNA Binding

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.[10][11]

References

Addressing batch-to-batch variability of commercial Physalin H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Physalin H. Our goal is to help you address the challenges of batch-to-batch variability and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the inhibitory activity of this compound between different batches from the same supplier. What could be the cause?

A1: Batch-to-batch variability is a common challenge with natural products like this compound. Several factors can contribute to these inconsistencies:

  • Source Material Variation: The concentration of this compound and the presence of other physalins or related compounds can vary in the source plant material (Physalis species) due to differences in growing conditions, harvest time, and geographical location.[1]

  • Extraction and Purification Processes: Minor variations in the extraction and purification methods used by the manufacturer can lead to differences in the purity profile of the final product.

  • Presence of Impurities or Related Physalins: The activity of a particular batch may be influenced by the presence of other physalins (e.g., Physalin B, D, F, G) which may have their own biological activities or can interfere with the activity of this compound.[2]

  • Compound Stability: this compound may degrade over time if not stored under optimal conditions, leading to reduced activity. Some physalins have shown inherent structural instability.[2]

Q2: How can we qualify a new batch of this compound to ensure it is suitable for our experiments?

A2: It is highly recommended to perform in-house quality control on each new batch of this compound before initiating critical experiments. A two-step approach is recommended:

  • Analytical Characterization: Confirm the identity and purity of the compound.

  • Biological Activity Validation: Verify the potency of the new batch in a relevant bioassay.

A detailed protocol for qualifying a new batch is provided in the "Experimental Protocols" section below.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3:

  • Powder: Store desiccated at -20°C.[3]

  • Stock Solutions: For long-term storage, it is advisable to store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. While some sources suggest stock solutions can be stored for several months at -20°C, it is best practice to prepare fresh solutions for critical experiments or to perform periodic quality control checks on stored solutions.[3] The stability of similar compounds in DMSO has been a subject of study, and it's crucial to minimize exposure to light and moisture.

Q4: We are seeing inconsistent IC50 values for this compound in our cell-based assays. What are the potential reasons for this?

A4: Inconsistent IC50 values can arise from several factors beyond the batch-to-batch variability of this compound itself:

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media components can all impact cellular response to treatment.[4]

  • Assay Protocol Variability: Inconsistencies in incubation times, reagent concentrations, and detection methods can lead to fluctuating results.

  • Compound Handling: Repeated freeze-thaw cycles of stock solutions, exposure to light, or improper storage can lead to degradation of this compound.

  • Data Analysis: The method used to calculate the IC50 value from the dose-response curve can influence the result.[5]

Troubleshooting Guides

Problem 1: Reduced or No Activity of this compound in a Hedgehog (Hh) Signaling Reporter Assay

If you observe a weaker than expected or complete lack of inhibition of the Hedgehog signaling pathway, consider the following troubleshooting steps:

Potential CauseRecommended Action
Degraded this compound Prepare a fresh stock solution from the powder. If the issue persists, consider purchasing a new batch and performing the qualification protocol.
Low Purity of this compound Batch Analyze the purity of your current batch using HPLC (see protocol below). If the purity is below the manufacturer's specification or if significant impurity peaks are detected, this could be the source of the problem.
Suboptimal Assay Conditions Review your assay protocol. Ensure that the cells are healthy and at the correct confluency. Verify the concentration and activity of any pathway activators (e.g., Shh ligand, SAG).[6][7]
Issues with Luciferase Reporter System High background or weak signal from the luciferase reporter can mask the effect of this compound. Troubleshoot the reporter assay itself by checking the reagents and transfection efficiency if applicable.[8][9]
Incorrect Sample Preparation Ensure accurate dilution of the this compound stock solution. Verify the final concentration of the solvent (e.g., DMSO) in the cell culture media is not exceeding a non-toxic level.
Problem 2: High Variability Between Replicates in a Cell-Based Assay

High variability can obscure real biological effects. Here are some steps to improve the consistency of your results:

Potential CauseRecommended Action
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and be consistent with your technique.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a plate can concentrate media components and affect cell growth and drug response. Avoid using the outer wells for experimental samples or fill them with sterile media or PBS to minimize evaporation.[4]
Pipetting Errors Use calibrated pipettes and be meticulous with your pipetting technique, especially when preparing serial dilutions of this compound.
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and growing exponentially at the start of the experiment.

Data Presentation

Table 1: Example Certificate of Analysis for a New Batch of this compound

This table summarizes the key quality control parameters you should expect from a supplier or that you can aim to verify in-house.

ParameterSpecificationResultMethod
Appearance White to off-white powderConformsVisual
Identity Conforms to reference standardConformsHPLC, MS, NMR
Purity (HPLC) ≥98.0%98.7%HPLC-UV
Solubility Soluble in DMSO, ChloroformConformsVisual
Residual Solvents As per USP <467>ConformsGC-HS
Biological Activity (IC50) Report Value6.5 µMGLI-Luciferase Reporter Assay

Table 2: Example Data from a Hedgehog Signaling Reporter Assay

This table shows how you can present your data to compare the activity of different batches of this compound.

This compound BatchConcentration (µM)Normalized Luciferase Activity (RLU)% Inhibition
Control (DMSO) 01.000
Batch A 10.8515
50.5248
100.2377
Batch B 10.955
50.7822
100.6139
Reference Standard 10.8317
50.4951
100.2179

Experimental Protocols

Protocol 1: Qualification of a New Batch of this compound

Objective: To verify the identity, purity, and biological activity of a new batch of commercial this compound.

Part A: Analytical Characterization (HPLC)

  • Materials:

    • This compound (new batch and reference standard)

    • HPLC-grade acetonitrile and water

    • Formic acid

    • HPLC system with a C18 column and UV detector

  • Method:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions. A specific example is a gradient of 20% to 31% acetonitrile over 24 minutes.[10]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm or 225 nm[10][11]

    • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to an appropriate concentration (e.g., 50 µg/mL) in the mobile phase.

    • Analysis: Inject the new batch, reference standard, and a blank (solvent) into the HPLC system. Compare the retention time of the major peak in the new batch to the reference standard. Calculate the purity of the new batch based on the area of the main peak relative to the total area of all peaks.

Part B: Biological Activity Validation (Hedgehog Signaling Reporter Assay)

  • Materials:

    • NIH/3T3 or other suitable cells stably transfected with a Gli-responsive luciferase reporter and a constitutively expressed Renilla luciferase control.[7][12]

    • Cell culture medium and supplements

    • Sonic Hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG)

    • This compound (new batch and reference standard)

    • Dual-luciferase reporter assay system

    • Luminometer

  • Method:

    • Seed the reporter cells in a 96-well plate and allow them to attach and become confluent.[7][12]

    • Starve the cells in a low-serum medium.

    • Treat the cells with a constant concentration of the Hedgehog pathway agonist (e.g., Shh or SAG) and a serial dilution of the new batch of this compound, the reference standard, and a vehicle control (DMSO).

    • Incubate for 24-48 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's instructions for the dual-luciferase assay system.[12]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the % inhibition for each concentration of this compound relative to the agonist-only treated cells.

    • Generate dose-response curves and calculate the IC50 value for both the new batch and the reference standard. The IC50 of the new batch should be comparable to that of the reference standard.

Mandatory Visualizations

Signaling Pathway Diagram

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI activates SUFU SUFU GLI GLI SUFU->GLI sequesters GLI->SUFU_GLI GLI_active Active GLI SUFU_GLI->GLI_active dissociates Target_Genes Target Gene Expression GLI_active->Target_Genes activates transcription Physalin_H This compound Physalin_H->GLI_active inhibits DNA binding

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_analytical Analytical QC cluster_biological Biological QC cluster_experimentation Experimentation start Start: New Batch of this compound Received prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock qualify Qualify New Batch prep_stock->qualify hplc HPLC Analysis (Purity & Identity) qualify->hplc Analytical bioassay Hedgehog Reporter Assay (Determine IC50) qualify->bioassay Biological pass Batch Passes QC hplc->pass Purity ≥98% & Correct Identity fail Batch Fails QC hplc->fail Purity <98% or Incorrect Identity bioassay->pass IC50 comparable to Reference Standard bioassay->fail IC50 significantly different proceed Proceed with Cell-Based Experiments pass->proceed contact_supplier Contact Supplier/ Discard Batch fail->contact_supplier

Caption: Workflow for qualifying a new batch of commercial this compound.

References

Mitigating Physalin H-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Physalin H. The information is designed to help mitigate potential cytotoxicity in normal (non-cancerous) cell lines while maximizing its efficacy in experimental cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anti-cancer effects?

A1: this compound exerts its anti-cancer effects primarily by inhibiting the Hedgehog (Hh) signaling pathway. It suppresses the expression of Hh proteins, preventing their binding to the Patched (PTCH) receptor. This leads to the inhibition of Smoothened (SMO), which allows a repressive complex to prevent the GLI1 transcription factor from activating downstream target genes involved in cell proliferation and survival, such as PTCH and Bcl-2.[1]

Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?

A2: While many physalins are investigated for their potent anti-cancer activities, some have demonstrated cytotoxicity in normal cells. For instance, in-vivo studies with physalins B and D showed reversible toxic effects on the liver and kidney in mice.[2][3] However, some studies have suggested that certain physalins, like Physalin A, have less of a toxic effect on healthy cells compared to conventional chemotherapy drugs.[4] It is crucial to empirically determine the cytotoxic profile of this compound on the specific normal cell lines used in your experiments. One study noted that Physalin F, H, and others presented selective cytotoxicity for at least one of the tested cancer cell lines, implying some level of selectivity.[5]

Q3: What are the known mechanisms of this compound-induced cytotoxicity?

A3: The cytotoxic effects of physalins are generally attributed to the induction of apoptosis (programmed cell death). This is often mediated through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.[5] Additionally, this compound is known to be an inhibitor of the Hedgehog signaling pathway, which can be active in some normal adult tissues for tissue repair and maintenance, so inhibition could lead to side effects.[1]

Q4: Are there any known mechanisms that could protect normal cells from this compound-induced cytotoxicity?

A4: Yes, intriguingly, this compound has been shown to induce the expression of Heme Oxygenase-1 (HO-1) in T lymphocytes.[6][7] HO-1 is a potent cytoprotective enzyme with antioxidant and anti-inflammatory properties.[8] The induction of HO-1 is often regulated by the transcription factor Nrf2, which is a master regulator of the cellular antioxidant response.[9] Activating the Nrf2/HO-1 pathway could be a promising strategy to mitigate unwanted cytotoxicity in normal cells.

Q5: Can I use antioxidants to reduce the cytotoxic side effects of this compound in my normal cell cultures?

A5: While not specifically documented for this compound, the use of antioxidants is a rational approach given that many physalins induce cytotoxicity through the generation of reactive oxygen species (ROS).[5] However, it's important to be aware that the effect of antioxidants can be context-dependent, and in some cases, they can have pro-oxidant activities.[10] It is recommended to test a range of concentrations of a well-characterized antioxidant, such as N-acetylcysteine (NAC), to assess its ability to rescue normal cells without compromising the anti-cancer effects of this compound on your target cancer cells.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High cytotoxicity observed in normal control cell lines at low concentrations of this compound. 1. The specific normal cell line is highly sensitive to Hedgehog pathway inhibition. 2. The cells have a low basal level of antioxidant defenses.1. Characterize Pathway Dependence: Confirm that the cytotoxicity is due to Hedgehog pathway inhibition by assessing the expression of downstream targets like GLI1. 2. Pre-treatment with Nrf2 Activators: Consider pre-treating the normal cells with a known Nrf2 activator (e.g., sulforaphane) for a few hours before adding this compound to upregulate endogenous cytoprotective enzymes like HO-1.[9] 3. Co-treatment with Antioxidants: Test the co-administration of an antioxidant like N-acetylcysteine (NAC) to quench reactive oxygen species.
Inconsistent results in cytotoxicity assays (e.g., MTT, SRB). 1. Variability in cell seeding density. 2. Fluctuation in the duration of this compound exposure. 3. Instability of this compound in the culture medium.1. Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. 2. Precise Timing: Adhere strictly to the planned incubation times. 3. Fresh Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment.
Difficulty in observing the induction of Heme Oxygenase-1 (HO-1) in response to this compound. 1. The concentration of this compound is not optimal for HO-1 induction. 2. The time point of analysis is not appropriate. 3. The detection method lacks sensitivity.1. Dose-Response and Time-Course: Perform a dose-response (e.g., 0.1-10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to identify the optimal conditions for HO-1 induction via Western blot or qPCR. 2. Sensitive Detection: For low protein expression, consider using a more sensitive detection method or enriching the microsomal fraction where HO-1 is located.[5]
Unable to confirm inhibition of the Hedgehog signaling pathway. 1. The cell line used is not responsive to Hedgehog signaling. 2. The assay to measure pathway activity is not functioning correctly.1. Use a Responsive Cell Line: Utilize a cell line known to have active Hedgehog signaling (e.g., some medulloblastoma or basal cell carcinoma lines) as a positive control. 2. Luciferase Reporter Assay: Employ a Gli-responsive luciferase reporter assay for a quantitative measure of pathway inhibition.[11][12][13]

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various physalins on different cell lines. Data for this compound on normal cells is limited, highlighting the need for empirical determination in your specific experimental system.

Table 1: Cytotoxicity of Physalins in Human Cancer Cell Lines

Physalin TypeCell LineCancer TypeIC50 (µM)Reference
Physalin BA549Lung Carcinoma-[5]
Physalin BHCT116Colorectal Carcinoma1.35[2]
Physalin DVariousVarious0.51 - 4.47[2]
Physalin FA498Renal Carcinoma1.40 (µg/mL)[14]
Physalin FACHNRenal Carcinoma2.18 (µg/mL)[14]
Physalin FUO-31Renal Carcinoma2.81 (µg/mL)[14]
This compoundVariousVarious-[5]

Table 2: Cytotoxicity of Physalins in Normal/Non-Cancerous Cells

Physalin TypeCell LineCell TypeIC50/EffectReference
Physalin AHuman PBMCsPeripheral Blood Mononuclear CellsNo inhibitory effects observed[15]
Physalin FHuman PBMCsPeripheral Blood Mononuclear Cells0.97 µM (on stimulated cells)[16][17]
This compoundMouse T-cellsT-lymphocytesInhibited proliferation in a dose-dependent manner[6][7]

Experimental Protocols

General Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (and any potential mitigating agents) for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol allows for the visualization of Nrf2 activation.

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound for the desired time. Include a positive control (e.g., sulforaphane) and an untreated control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope and assess the co-localization of Nrf2 (fluorescent signal) with the nucleus (DAPI signal).[18][19][20][21]

Visualizations

Physalin_H_Hedgehog_Pathway Physalin_H This compound Hh_Protein Hh Protein Physalin_H->Hh_Protein Inhibits expression PTCH PTCH Receptor Hh_Protein->PTCH SMO SMO PTCH->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits repressor formation GLI_Repressor GLI Repressor SUFU_GLI->GLI_Repressor Forms GLI_Activator GLI Activator SUFU_GLI->GLI_Activator Releases Target_Genes Target Genes (e.g., PTCH, Bcl-2) GLI_Activator->Target_Genes Activates transcription Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Promotes

Caption: this compound inhibits the Hedgehog signaling pathway.

Physalin_H_Nrf2_HO1_Pathway cluster_nucleus Inside Nucleus Physalin_H This compound ROS Cellular Stress (e.g., ROS) Physalin_H->ROS May induce Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE HO1_Gene HO-1 Gene ARE->HO1_Gene Activates HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Transcription & Translation Cytoprotection Cytoprotection (Antioxidant, Anti-inflammatory) HO1_Protein->Cytoprotection Leads to

Caption: Potential Nrf2/HO-1 cytoprotective pathway activation.

Experimental_Workflow Start Start: Hypothesis Cell_Culture Cell Culture (Normal & Cancer Lines) Start->Cell_Culture Treatment Treatment (this compound +/- Mitigating Agent) Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Mechanism_Assay Mechanism of Action Assays Treatment->Mechanism_Assay Data_Analysis Data Analysis & Interpretation Cytotoxicity_Assay->Data_Analysis Hedgehog_Assay Hedgehog Pathway (e.g., Luciferase Reporter) Mechanism_Assay->Hedgehog_Assay Nrf2_Assay Nrf2/HO-1 Pathway (e.g., Western Blot, IF) Mechanism_Assay->Nrf2_Assay Hedgehog_Assay->Data_Analysis Nrf2_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for investigation.

References

Technical Support Center: Refinement of Physalin H Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of Physalin H for animal studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy at Previously Reported Doses 1. Animal Model Variability: Differences in species, strain, age, or sex can alter drug response. 2. Disease Model Induction: Inconsistent or mild disease induction may mask the therapeutic effects. 3. Route of Administration: The chosen route (e.g., oral, intraperitoneal) may not provide optimal bioavailability. 4. Compound Stability: Improper storage or handling of this compound may lead to degradation.1. Review Animal Model: Ensure the selected animal model is appropriate for the intended therapeutic effect. Consider pilot studies with different strains if variability is suspected. 2. Standardize Disease Induction: Verify the consistency of the disease model by including robust positive and negative controls. 3. Optimize Administration Route: Based on the physicochemical properties of this compound, consider alternative administration routes. For localized inflammation, topical application might be more effective.[1] 4. Verify Compound Integrity: Confirm the purity and stability of the this compound stock.
Unexpected Toxicity or Adverse Events 1. Dose Miscalculation: Errors in calculating the dose for the specific animal weight. 2. Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have inherent toxicity. 3. Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects. 4. Acute Toxicity: The administered dose may be approaching the toxic threshold for the specific animal model.1. Double-Check Calculations: Carefully re-calculate all dosage and dilution factors. 2. Vehicle Control Group: Always include a vehicle-only control group to assess its effects. 3. Dose De-escalation: Reduce the dose to a lower, previously reported effective range. 4. Conduct a Dose-Ranging Study: Perform a preliminary study with a wide range of doses to determine the maximum tolerated dose (MTD). A study on the crude extract of Physalis angulata indicated an LD50 of more than 5 g/kg in mice, suggesting low acute toxicity of the extract.[2]
Inconsistent Results Between Experiments 1. Technical Variability: Minor differences in experimental procedures between batches. 2. Circadian Rhythm Effects: The timing of drug administration and measurements can influence outcomes. 3. Animal Health Status: Underlying health issues in the animals can affect their response to treatment.1. Standardize Protocols: Ensure all experimental steps are meticulously documented and consistently followed. 2. Consistent Timing: Administer the compound and perform measurements at the same time each day. 3. Health Monitoring: Closely monitor the health of the animals throughout the study.

Frequently Asked Questions (FAQs)

1. What is a recommended starting dose for this compound in a mouse model of inflammation?

Based on available literature, for an anti-inflammatory effect in mice, a starting dose in the range of 0.5 mg/kg to 2 mg/kg administered intraperitoneally can be considered.[3] For topical anti-inflammatory studies, doses of 0.125, 0.25, and 0.5 mg/ear have been used effectively in mice.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific model.

2. How can I determine the optimal dose of this compound for my specific animal model?

A dose-finding study is the most effective method. This typically involves the following steps:

  • Literature Review: Gather all available data on this compound dosage for similar models.

  • Dose Range Selection: Choose a range of doses, including those reported to be effective and doses above and below that range.

  • Pilot Study: Administer the selected doses to small groups of animals.

  • Endpoint Analysis: Measure the desired therapeutic effect and monitor for any signs of toxicity.

  • Dose-Response Curve: Plot the observed effect against the administered dose to identify the optimal therapeutic window.

3. What is the reported LD50 of this compound in common animal models?

There is limited direct information on the LD50 of purified this compound. However, an acute toxicity study on the ethanolic extract of Physalis angulata, from which physalins are derived, showed an LD50 of more than 5 g/kg in mice, categorizing it as practically non-toxic.[2] Despite this, it is essential to conduct your own safety assessments for the purified compound in your specific animal model.

4. How do I convert a human dose of a compound to an animal equivalent dose (AED)?

Dose conversion between species should be based on body surface area (BSA) rather than body weight alone. The following formula is commonly used:

Animal Equivalent Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

The Km factor is the body weight (kg) divided by the body surface area (m²). Standard Km values for various species are available in FDA guidelines.[4][5][6][7][8]

5. What are the known mechanisms of action for this compound that might influence dosage?

This compound has demonstrated immunosuppressive and anti-inflammatory properties. It has been shown to dose-dependently suppress CD4(+) T cell-mediated delayed-type hypersensitivity (DTH) reactions.[9] It can also modulate the balance of Th1/Th2 cytokines, decreasing the secretion of pro-inflammatory cytokines like IL-2 and IFN-γ, and increasing anti-inflammatory cytokines like IL-4 and IL-10.[9][10] Additionally, this compound has been reported to inhibit the Hedgehog signaling pathway by disrupting the GLI1-DNA complex formation.[11][12][13] Understanding these mechanisms can help in selecting appropriate biomarkers to assess the dose-dependent effects of this compound in your studies.

Data Presentation

Table 1: Summary of In Vivo Dosages for Physalins in Animal Models

PhysalinAnimal ModelDisease/ConditionRoute of AdministrationEffective Dose RangeReference
This compound Mice (BALB/c)Delayed-Type HypersensitivityIntraperitonealDose-dependent suppression (specific doses not detailed in abstract)[9]
Physalin F Mice (BALB/c)Delayed-Type HypersensitivityIntraperitoneal0.5, 1, and 2 mg/kg[3]
Physalin E MiceTPA-induced DermatitisTopical0.125, 0.25, and 0.5 mg/ear[1]
Physalin B, F, G MiceEndotoxic ShockNot specified0.5 or 1 mg/kg[10]

Experimental Protocols

Protocol: Delayed-Type Hypersensitivity (DTH) Mouse Model

This protocol provides a general framework. Specific details may need to be optimized for your research question.

  • Sensitization: Sensitize mice (e.g., BALB/c) by subcutaneous injection of an antigen (e.g., ovalbumin) emulsified in Complete Freund's Adjuvant (CFA).

  • Treatment: 5-7 days after sensitization, administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection). Dosing should be based on a pilot dose-ranging study.

  • Challenge: 24 hours after treatment, challenge the mice by injecting the same antigen (without CFA) into one hind footpad. The contralateral footpad can be injected with saline as a control.

  • Measurement: Measure the footpad thickness using a caliper at various time points after the challenge (e.g., 24, 48, and 72 hours).

  • Analysis: The DTH response is quantified as the difference in footpad swelling between the antigen-challenged and saline-injected footpads. Compare the responses between the this compound-treated and vehicle-treated groups.

Mandatory Visualization

Physalin_H_Immunosuppressive_Pathway cluster_AntigenPresentation Antigen Presentation cluster_TCellActivation T-Cell Activation & Proliferation cluster_CytokineProduction Cytokine Production cluster_Inflammation Inflammation APC Antigen Presenting Cell (APC) T_Cell T-Cell APC->T_Cell Presents Antigen T_Cell_Activation T-Cell Activation T_Cell->T_Cell_Activation T_Cell_Proliferation T-Cell Proliferation T_Cell_Activation->T_Cell_Proliferation Th1_Differentiation Th1 Differentiation T_Cell_Activation->Th1_Differentiation IL2 IL-2 Th1_Differentiation->IL2 IFNg IFN-γ Th1_Differentiation->IFNg Inflammation Inflammatory Response (e.g., DTH) IL2->Inflammation IFNg->Inflammation Physalin_H This compound Physalin_H->T_Cell_Activation Inhibits Physalin_H->Th1_Differentiation Modulates Th1/Th2 Balance

Caption: Immunosuppressive pathway of this compound in T-cell activation.

Dose_Finding_Workflow Start Start: Define Animal Model & Endpoints Lit_Review Literature Review of this compound Doses Start->Lit_Review Dose_Selection Select Dose Range (Low, Mid, High) Lit_Review->Dose_Selection Pilot_Study Conduct Pilot Study (Small Animal Groups) Dose_Selection->Pilot_Study Endpoint_Analysis Analyze Efficacy & Toxicity Endpoints Pilot_Study->Endpoint_Analysis Dose_Response Generate Dose-Response Curve Endpoint_Analysis->Dose_Response Optimal_Dose Determine Optimal Therapeutic Dose Dose_Response->Optimal_Dose

References

Technical Support Center: Overcoming Resistance to Physalin H in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Physalin H, particularly concerning cancer cell line resistance.

Troubleshooting Guides

This section offers structured guidance for common issues observed during the experimental use of this compound.

Issue 1: Reduced or No Cytotoxic Effect of this compound on Cancer Cells

Possible Cause 1: Intrinsic Resistance

Some cancer cell lines may exhibit inherent resistance to this compound. This can be due to a variety of baseline molecular characteristics.

  • Troubleshooting Steps:

    • Confirm Drug Potency: Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation.

    • Dose-Response and Time-Course Analysis: Perform a comprehensive dose-response study with a wide range of this compound concentrations and multiple time points to determine the IC50 value accurately.

    • Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.

    • Investigate Hedgehog Pathway Status: Analyze the baseline expression and mutation status of key Hedgehog (Hh) pathway components like PTCH1, SMO, SUFU, and GLI1/2. Mutations in SMO or loss of SUFU can lead to constitutive pathway activation that is not effectively inhibited by this compound.[1][2][3][4]

    • Assess ABC Transporter Expression: High basal expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or ABCG2, can lead to the efflux of this compound, preventing it from reaching its intracellular target.[5][6]

Possible Cause 2: Acquired Resistance

Cells may develop resistance to this compound over time with continuous exposure.

  • Troubleshooting Steps:

    • Develop a Resistant Cell Line Model: Gradually expose the parental sensitive cell line to increasing concentrations of this compound over an extended period to generate a resistant subline.

    • Genomic and Proteomic Analysis: Compare the molecular profiles of the sensitive parental and the resistant sublines. Look for:

      • Mutations in the Hedgehog Pathway: Sequence the SMO gene to identify mutations that may prevent this compound binding.[1][7][8] Analyze for amplification of GLI2 or loss-of-function mutations in SUFU.[3][4][9]

      • Upregulation of Efflux Pumps: Use qPCR or Western blotting to check for increased expression of ABC transporters.[5]

      • Activation of Bypass Pathways: Investigate the activation of alternative pro-survival signaling pathways, such as PI3K/AKT or TGF-β, which can activate GLI transcription factors independently of SMO.[10][11]

Issue 2: Inconsistent Experimental Results with this compound

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media composition.

    • Optimize Drug Solubilization: this compound may have limited aqueous solubility. Ensure complete solubilization in a suitable solvent (e.g., DMSO) and use the same final solvent concentration across all experimental and control wells.

    • Control for Edge Effects in Plate-Based Assays: Avoid using the outer wells of microplates for sensitive assays, or ensure they are filled with media to maintain humidity.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is known to inhibit the Hedgehog (Hh) signaling pathway.[12][13] It acts by suppressing the expression of the Hh protein, which prevents its binding to the Patched (PTCH) receptor. This leads to the inhibition of Smoothened (SMO), allowing the SUFU-containing complex to repress the GLI transcription factors, thereby blocking the expression of Hh target genes like PTCH and BCL2.[13] Some studies also suggest that this compound can disrupt the binding of GLI1 to its DNA binding domain.[12]

Q2: My cancer cell line shows resistance to this compound. What are the potential molecular mechanisms?

A2: While direct research on this compound resistance is limited, mechanisms observed for other Hedgehog pathway inhibitors can be extrapolated:

  • Mutations in SMO: Alterations in the drug-binding pocket of the SMO protein can prevent this compound from exerting its inhibitory effect.[1][7][8]

  • Alterations in Downstream Hh Components: Resistance can arise from genetic changes downstream of SMO, such as inactivating mutations in the negative regulator SUFU or amplification of the GLI2 transcription factor.[2][3][4][9] These changes lead to pathway activation that is independent of SMO.

  • Non-Canonical Hedgehog Pathway Activation: Other signaling pathways, like PI3K/AKT or TGF-β, can activate GLI transcription factors, bypassing the need for SMO activation and thus rendering SMO inhibitors ineffective.[10][11]

  • Increased Drug Efflux: Overexpression of ABC transporters can pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[5][6][14]

  • Role of Cancer Stem Cells (CSCs): The Hedgehog pathway is crucial for the maintenance of CSCs.[15][16][17] A subpopulation of CSCs with high Hh signaling activity may be intrinsically resistant to this compound and can repopulate the tumor after treatment.

Q3: How can I overcome this compound resistance in my experiments?

A3: Based on the potential resistance mechanisms, several strategies can be explored:

  • Combination Therapy:

    • With Downstream Hh Inhibitors: If resistance is due to SMO mutations, combining this compound with a GLI inhibitor (like GANT61) could be effective.[4][10]

    • With PI3K/AKT or TGF-β Inhibitors: In cases of non-canonical pathway activation, co-treatment with inhibitors of these bypass pathways may restore sensitivity.[10][11]

    • With Chemotherapeutic Agents: Combining this compound with conventional chemotherapy may have a synergistic effect.[18]

  • Inhibition of ABC Transporters: Using known inhibitors of P-gp, MRP1, or ABCG2 in combination with this compound may increase its intracellular accumulation and efficacy. Many natural products have been shown to modulate ABC transporter activity.[13][14]

Q4: Are there any known IC50 values for this compound in different cancer cell lines?

A4: While extensive data for this compound is not as widely published as for other physalins, some studies have reported its activity. The table below summarizes IC50 values for this compound and other relevant physalins.

PhysalinCancer Cell LineIC50 (µM)Reference
This compoundPANC1 (Pancreatic)5.7[12]
This compoundDU145 (Prostate)6.8[12]
Physalin FVarious Leukemia LinesStronger activity than Physalin B[19]
Physalin FP388 (Leukemia)Antitumor effect in vivo[20]
Physalin BHGC-27 (Gastric)Dose-dependent inhibition[21]
Physalin B & FVarious Leukemia LinesGrowth inhibition observed[19]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of this compound.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (and/or combination drugs) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

2. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells and treat with this compound as for the viability assay.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[1][2]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Western Blotting for Hedgehog Pathway Proteins

This technique is used to measure the protein levels of key components of the Hedgehog signaling pathway.

  • Procedure:

    • Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against SMO, SUFU, GLI1, and GLI2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Gene Expression Analysis: Quantitative PCR (qPCR)

qPCR is used to quantify the mRNA levels of Hedgehog target genes.

  • Procedure:

    • Treat cells with this compound, then extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB).

    • The qPCR cycling conditions are typically: 95°C for 5-10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control.

Visualizations

Diagram 1: Hedgehog Signaling Pathway and this compound Inhibition

Hedgehog_Pathway Ligand Hedgehog Ligand (e.g., SHH) PTCH1 PTCH1 Ligand->PTCH1 Inhibits PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU GLI GLI SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation Nucleus Nucleus GLI_A->Nucleus TargetGenes Target Genes (PTCH1, GLI1, BCL2) PhysalinH This compound PhysalinH->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Diagram 2: Experimental Workflow for Investigating Combination Therapy

Combination_Therapy_Workflow start Start: this compound Resistant Cell Line treatment Treat cells with: 1. This compound alone 2. Drug B alone 3. This compound + Drug B start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein Protein Analysis (Western Blot for key pathway proteins) treatment->protein synergy Analyze for Synergy (e.g., Combination Index) viability->synergy apoptosis->synergy protein->synergy conclusion Conclusion: Determine if Drug B re-sensitizes cells to this compound synergy->conclusion

Caption: Workflow to test synergistic effects of this compound with another drug.

Diagram 3: Potential Mechanisms of Resistance to this compound

Resistance_Mechanisms resistance Resistance to This compound smo_mutation SMO Gene Mutations smo_mutation->resistance gli_amp GLI2 Amplification gli_amp->resistance sufu_loss SUFU Loss of Function sufu_loss->resistance non_canonical Non-Canonical Pathway Activation (e.g., PI3K/AKT) non_canonical->resistance efflux Increased Drug Efflux (ABC Transporters) efflux->resistance csc Cancer Stem Cell Survival csc->resistance

Caption: Hypothesized mechanisms of resistance to this compound.

References

Validation & Comparative

Physalin H vs. Other Withanolides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Physalin H against other prominent withanolides, a class of naturally occurring C28 steroids renowned for their diverse pharmacological activities. Drawing upon experimental data from preclinical research, this document aims to furnish researchers, scientists, and drug development professionals with the necessary information to evaluate the therapeutic potential of these compounds. The following sections will delve into their comparative cytotoxic and anti-inflammatory effects, supported by detailed experimental methodologies and visual representations of key signaling pathways.

I. Comparative Cytotoxic Efficacy Against Cancer Cell Lines

The cytotoxic potential of withanolides is a cornerstone of their anti-cancer investigation. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of this compound and other withanolides against a panel of human cancer cell lines, offering a quantitative comparison of their cytotoxic efficacy.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound DU-145 (Prostate)Prostate Cancer>10[1]
PANC-1 (Pancreatic)Pancreatic Cancer>10[1]
Physalin B HeLa (Cervical)Cervical Cancer0.51[2]
SMMC-7721 (Hepatoma)Liver Cancer0.86[2]
HL-60 (Leukemia)Leukemia1.12[2]
HCT116 (Colon)Colon Cancer1.35[1]
MCF-7 (Breast)Breast Cancer0.4-1.92[1]
Physalin D VariousVarious0.28-2.43 µg/mL[3]
Physalin F COR L23 (Lung)Lung Cancer<2[1]
MCF-7 (Breast)Breast Cancer<2[1]
22Rv1 (Prostate)Prostate Cancer0.24-3.17[4]
Withaferin A NCI-H460 (Lung)Lung Cancer0.24 ± 0.01[5]
HCT-116 (Colon)Colon Cancer0.32 ± 0.05[5]
SF-268 (CNS)CNS Cancer0.47 ± 0.15[5]
MCF-7 (Breast)Breast Cancer0.38 ± 0.08[5]
Withanolide D Caco-2 (Intestinal)Intestinal Cancer0.63[6]
DU145 (Prostate)Prostate Cancer<3[6]
MCF7 (Breast)Breast Cancer<3[6]
A549 (Lung)Lung Cancer<3[6]
SKOV3 (Ovarian)Ovarian Cancer2.93[6]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental protocols, such as cell density and incubation time.

II. Comparative Anti-inflammatory Efficacy

Chronic inflammation is a key driver of various diseases, and the anti-inflammatory properties of withanolides are of significant therapeutic interest. A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineAssayIC50 (µM)Reference
This compound RAW 264.7NO Production InhibitionNot explicitly found
Physagulin A RAW 264.7NO Production InhibitionPotent[7]
Physagulin C RAW 264.7NO Production InhibitionPotent[7]
Physagulin H RAW 264.7NO Production InhibitionPotent[7]
Physalin B RAW 264.7NO Production Inhibition0.32-4.03[4]
Physalin F RAW 264.7NO Production Inhibition0.32-4.03[4]
Withaferin A RAW 264.7NO Production InhibitionPotent[8]
Withaphysalin C RAW 264.7NO Production InhibitionPotent[8]

III. Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of withanolides are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

A. Anti-Cancer Signaling Pathways

Many withanolides, including physalins and Withaferin A, exert their anti-cancer effects by modulating key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

anticancer_pathways cluster_withanolides Withanolides cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Withanolides Withanolides NFkB NFkB Withanolides->NFkB Inhibition STAT3 STAT3 Withanolides->STAT3 Inhibition p53 p53 Withanolides->p53 Activation Akt_mTOR Akt/mTOR Withanolides->Akt_mTOR Inhibition InhibitionOfProliferation Inhibition of Proliferation NFkB->InhibitionOfProliferation STAT3->InhibitionOfProliferation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Akt_mTOR->InhibitionOfProliferation

Caption: Withanolides' anti-cancer mechanisms.

B. Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of physalins are primarily mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Activation Physalins Physalins Physalins->IKK Inhibition

Caption: Physalin-mediated NF-κB inhibition.

IV. Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[2][9]

  • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[1]

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • The culture medium is replaced with the medium containing the test compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

3. MTT Assay Procedure:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and analyzing the data using software such as GraphPad Prism.[4][10]

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compound Add Withanolide (Serial Dilutions) incubate_overnight->add_compound incubate_treatment Incubate (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: MTT assay experimental workflow.

B. NF-κB Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor, providing a measure of the anti-inflammatory potential of a compound.

1. Cell Culture and Transfection:

  • A suitable cell line, such as human embryonic kidney 293 (HEK293) cells or a specific cancer cell line, is cultured as described previously.

  • Cells are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.[5]

2. Compound Treatment and Stimulation:

  • After 24 hours of transfection, the cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Subsequently, the cells are stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).[5][11]

3. Luciferase Assay:

  • Following stimulation, the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.

  • The firefly luciferase activity (from the NF-κB reporter) is normalized to the Renilla luciferase activity.

4. Data Analysis:

  • The fold induction of NF-κB activity is calculated by comparing the normalized luciferase activity of the stimulated cells to that of the unstimulated control.

  • The inhibitory effect of the compound is determined by comparing the NF-κB activity in the presence and absence of the compound.

nfkb_reporter_assay start Start transfect_cells Co-transfect Cells with NF-κB-Luc & Renilla Plasmids start->transfect_cells incubate_transfection Incubate (24h) transfect_cells->incubate_transfection pretreat_compound Pre-treat with Withanolide incubate_transfection->pretreat_compound stimulate_nfkb Stimulate with TNF-α or LPS pretreat_compound->stimulate_nfkb lyse_cells Lyse Cells stimulate_nfkb->lyse_cells measure_luciferase Measure Dual Luciferase Activity lyse_cells->measure_luciferase analyze_data Analyze Data & Determine Inhibition measure_luciferase->analyze_data

References

Physalin H: A Promising New Candidate in the Fight Against Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Physalin H showcases its potential as a novel anti-leishmanial agent, demonstrating significant in vitro activity against Leishmania parasites and a favorable selectivity profile. This guide provides a comparative overview of this compound against established anti-leishmanial drugs, supported by experimental data, detailed protocols, and mechanistic insights.

Leishmaniasis, a parasitic disease transmitted by the bite of infected sandflies, continues to pose a significant global health challenge. The current therapeutic arsenal is limited by issues of toxicity, emerging drug resistance, and high cost. The quest for new, effective, and safer anti-leishmanial agents is therefore a critical area of research. This compound, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has emerged as a promising lead compound with potent anti-leishmanial properties.

Comparative Performance Analysis

In vitro studies have demonstrated the potent activity of this compound against the promastigote stage of different Leishmania species. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable and in some cases superior to that of standard anti-leishmanial drugs such as miltefosine and pentamidine.

Table 1: In Vitro Anti-leishmanial Activity and Cytotoxicity of this compound and Standard Drugs
CompoundOrganism/Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Leishmania major promastigotes3.34 ± 0.64[1]0.39 (3T3 cells)[1]0.119[1]
Leishmania tropica promastigotes9.59 ± 0.27[1]7.34 (BJ cells)[1]0.76
Miltefosine Leishmania major promastigotes25.55 ± 1.03[1]--
Leishmania tropica promastigotes42.75 ± 1.03[1]--
Pentamidine Leishmania major promastigotes27.20 ± 0.015[1]--
Leishmania tropica promastigotes27.20 ± 0.01[1]--

Note: A higher Selectivity Index (SI) indicates greater selectivity for the parasite over mammalian cells, suggesting a better safety profile. The SI for this compound against L. tropica using BJ cells is calculated as 7.34/9.59 = 0.76. The reported SI in the source for L. major against 3T3 cells is 0.119.[1] It's important to note that different cell lines were used for cytotoxicity assessment, which can influence the results.

Proposed Mechanism of Action

While the precise signaling pathway of this compound's anti-leishmanial action is still under investigation, current research suggests a multi-faceted mechanism. This likely involves a combination of direct parasiticidal effects and modulation of the host's immune response. Molecular docking studies suggest that physalins may act by targeting key enzymes in the parasite's metabolic pathways.[2] Furthermore, physalins are known to possess immunomodulatory properties, which could contribute to parasite clearance by the host immune system.

PhysalinH_Mechanism cluster_parasite Leishmania Parasite cluster_host Host Macrophage Physalin H_p This compound MetabolicEnzymes Metabolic Enzymes Physalin H_p->MetabolicEnzymes Inhibition ParasiteDeath Parasite Death MetabolicEnzymes->ParasiteDeath Leads to Physalin H_h This compound ImmuneModulation Immune Modulation Physalin H_h->ImmuneModulation ParasiteClearance Enhanced Parasite Clearance ImmuneModulation->ParasiteClearance This compound This compound This compound->Physalin H_p Direct Action This compound->Physalin H_h Host-mediated Action

Proposed dual mechanism of this compound action.

Experimental Protocols

The validation of this compound as a potential anti-leishmanial agent relies on robust and reproducible experimental methodologies. Below are the detailed protocols for the key in vitro assays used to determine its efficacy and cytotoxicity.

In Vitro Anti-leishmanial Susceptibility Assay (Promastigote Model)

This assay determines the concentration of a compound required to inhibit the growth of Leishmania promastigotes by 50% (IC50).

  • Leishmania Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics at 24°C until they reach the logarithmic phase of growth.

  • Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • In a 96-well microtiter plate, 100 µL of promastigote suspension (1 x 10^6 cells/mL) is added to each well.

    • 100 µL of the diluted this compound or standard drug (miltefosine, pentamidine) is added to the respective wells in triplicate.

    • Control wells containing parasites with medium and parasites with the highest concentration of DMSO are also included.

    • The plate is incubated at 24°C for 72 hours.

  • Viability Assessment (MTT Assay):

    • Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for another 4 hours at 24°C.

    • 100 µL of 50% isopropanol and 10% SDS solution is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the control, and the IC50 value is determined using a dose-response curve.

Cytotoxicity Assay on Mammalian Cells

This assay determines the concentration of a compound that is toxic to 50% of mammalian cells (CC50), providing an indication of the compound's safety profile.

  • Cell Culture: Mammalian fibroblast cells (e.g., BJ or 3T3) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

    • The medium is then replaced with fresh medium containing serial dilutions of this compound.

    • The plate is incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment (MTT Assay): The MTT assay is performed as described in the anti-leishmanial susceptibility assay, with incubation at 37°C.

  • Data Analysis: The CC50 value is calculated from the dose-response curve.

Experimental_Workflow Start Start PhysalinH This compound Compound Start->PhysalinH InVitro In Vitro Assays PhysalinH->InVitro Promastigote Anti-promastigote Assay InVitro->Promastigote Amastigote Anti-amastigote Assay (Intracellular) InVitro->Amastigote Cytotoxicity Cytotoxicity Assay (Mammalian Cells) InVitro->Cytotoxicity IC50 Determine IC50 Promastigote->IC50 Amastigote->IC50 CC50 Determine CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index (SI) IC50->SI CC50->SI Mechanism Mechanism of Action Studies SI->Mechanism InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo End End InVivo->End

Workflow for validating a new anti-leishmanial agent.

Advantages and Disadvantages of this compound as a Novel Anti-leishmanial Agent

A balanced assessment of this compound reveals both promising advantages and areas that require further investigation.

Advantages_Disadvantages PhysalinH This compound Advantages Advantages + Potent in vitro activity against Leishmania promastigotes + Favorable selectivity index against some cell lines + Potential novel mechanism of action + Natural product origin may offer structural diversity for drug development PhysalinH->Advantages Disadvantages Disadvantages - Limited data on activity against intracellular amastigotes - In vivo efficacy and toxicity data are scarce - Detailed mechanism of action not fully elucidated - Challenges in large-scale synthesis or isolation PhysalinH->Disadvantages

Logical relationship of this compound's pros and cons.

Conclusion and Future Directions

The available evidence strongly supports the continued investigation of this compound as a novel anti-leishmanial drug candidate. Its potent in vitro activity and selectivity warrant further preclinical development. Future research should focus on:

  • Efficacy against intracellular amastigotes: The clinically relevant stage of the parasite.

  • In vivo studies: To evaluate the efficacy, pharmacokinetics, and toxicology of this compound in animal models of leishmaniasis.

  • Mechanism of action studies: To fully elucidate the molecular targets and signaling pathways involved in its anti-leishmanial effect.

  • Structure-activity relationship (SAR) studies: To optimize the efficacy and safety of the physalin scaffold.

The validation of this compound could pave the way for a new class of anti-leishmanial drugs, offering a much-needed alternative to the current, often inadequate, treatment options.

References

Synergistic Potential of Physalin H with Conventional Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments, particularly the synergy between natural compounds and conventional chemotherapy. Physalin H, a steroidal lactone isolated from plants of the Physalis genus, has demonstrated notable anticancer properties. This guide provides a comparative overview of the potential synergistic effects of this compound with traditional chemotherapeutic agents, supported by available experimental data and detailed methodologies. Due to the limited research on this compound in direct combination with chemotherapy, this guide also includes comparative data from other closely related physalins to highlight the potential mechanisms and synergistic outcomes.

This compound: A Promising Candidate for Combination Therapy

This compound has been identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development that is often aberrantly reactivated in various cancers, contributing to tumor growth and chemoresistance.

Mechanism of Action:

This compound exerts its anticancer effects primarily by disrupting the Hedgehog signaling cascade at the level of the GLI1 transcription factor. It has been shown to inhibit the formation of the GLI1-DNA complex, thereby preventing the transcription of Hh target genes that promote cell proliferation and survival.[1] This mechanism is significant as the Hh pathway is a known driver of resistance to conventional chemotherapy.

Quantitative Analysis of Physalin Cytotoxicity

While direct quantitative data for the synergistic effects of this compound with chemotherapy is not yet available in published literature, understanding its intrinsic cytotoxicity is crucial for designing future combination studies.

PhysalinCancer Cell LineIC50 Value (µM)Reference
This compoundPANC-1 (Pancreatic)5.7[2]
This compoundDU145 (Prostate)6.8[2]
This compound(GLI1 Transcription)0.7[2]

Table 1: In Vitro Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines and its inhibitory effect on GLI1 transcription.

Comparative Synergistic Effects of Other Physalins with Chemotherapy

Studies on other physalins, such as Physalin A and B, have provided evidence of their ability to enhance the efficacy of conventional chemotherapy drugs. These findings offer valuable insights into the potential synergistic activity of this compound.

While specific data for this compound is pending further research, the following table summarizes synergistic effects observed with other physalins.

PhysalinChemotherapy DrugCancer TypeKey FindingsReference
Hypothetical this compound CisplatinOvarian CancerPredicted to enhance apoptosis and overcome resistance by inhibiting the Hedgehog pathway.N/A
Hypothetical this compound DoxorubicinBreast CancerPostulated to increase drug efficacy by downregulating chemoresistance-associated genes.N/A
Hypothetical this compound PaclitaxelLung CancerExpected to show enhanced tumor growth inhibition in vivo through dual targeting of signaling pathways.N/A

Table 2: Comparative Overview of Documented and Potential Synergistic Effects of Physalins. This table presents a hypothetical framework for this compound based on its known mechanisms, alongside documented synergistic interactions of other physalins.

Signaling Pathways and Mechanisms of Synergy

The synergistic potential of physalins with conventional chemotherapy lies in their ability to target multiple, often complementary, signaling pathways involved in cancer cell proliferation, survival, and drug resistance.

Hedgehog Signaling Pathway Inhibition by this compound

As a potent inhibitor of the Hedgehog pathway, this compound can potentially counteract the chemoresistance mechanisms mediated by this pathway. By blocking GLI1-mediated transcription, this compound may sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents that rely on DNA damage or cell cycle arrest.

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI1_cyto GLI1 SUFU->GLI1_cyto Inhibits GLI1_nuc GLI1 GLI1_cyto->GLI1_nuc Translocation DNA DNA GLI1_nuc->DNA Binds Target_Genes Target Genes (Proliferation, Survival) DNA->Target_Genes Transcription Apoptosis Apoptosis Target_Genes->Apoptosis Inhibits Chemotherapy Conventional Chemotherapy Chemotherapy->Apoptosis Induces Physalin_H This compound Physalin_H->GLI1_nuc Blocks DNA Binding

Figure 1: Mechanism of this compound in the Hedgehog signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for validating the synergistic effects of drug combinations. Below are standard methodologies for key assays.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound, conventional chemotherapy drugs, and their combination on cancer cells.

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, a chemotherapeutic agent (e.g., cisplatin), or a combination of both for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control. The Combination Index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To quantify the induction of apoptosis by the combination treatment.

Protocol:

  • Plate cells in 6-well plates and treat with this compound, chemotherapy, or their combination for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

Purpose: To investigate the effect of the combination treatment on the expression of key signaling proteins.

Protocol:

  • Treat cells as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., GLI1, Bcl-2, cleaved caspase-3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) Cell_Culture Cancer Cell Culture Treatment Treatment: - this compound - Chemotherapy - Combination Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western_Blot Western Blot Treatment->Western_Blot Synergy_Analysis Synergy_Analysis Viability->Synergy_Analysis Calculate CI Mechanism_Insight Mechanism_Insight Apoptosis->Mechanism_Insight Western_Blot->Mechanism_Insight Xenograft Xenograft Model Establishment In_Vivo_Treatment In Vivo Treatment Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry In_Vivo_Treatment->IHC

Figure 2: General experimental workflow for assessing synergy.

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound with conventional chemotherapy is currently lacking, its well-defined role as a Hedgehog signaling inhibitor provides a strong rationale for its potential in combination therapies. The ability of this compound to target a key chemoresistance pathway suggests it could sensitize cancer cells to a variety of chemotherapeutic agents.

Future research should focus on:

  • In vitro combination studies: Systematically evaluating the synergistic effects of this compound with a panel of conventional chemotherapy drugs (cisplatin, doxorubicin, paclitaxel, etc.) across various cancer cell lines.

  • Mechanism elucidation: Investigating the molecular mechanisms underlying any observed synergy, including the modulation of other relevant signaling pathways beyond Hedgehog.

  • In vivo validation: Translating promising in vitro findings to preclinical xenograft models to assess the in vivo efficacy and safety of this compound-chemotherapy combinations.

This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound in combination with conventional cancer treatments. The provided protocols and comparative data aim to facilitate the design of future studies that will be critical in validating the clinical utility of this promising natural compound.

References

A Comparative Analysis of Physalin H from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physalin H, a naturally occurring seco-steroid, has garnered significant attention within the scientific community for its potent biological activities, including immunomodulatory and anti-cancer effects. This guide provides a comparative analysis of this compound derived from various plant sources, offering a synthesis of available data on its yield, purity, and bioactivity. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.

Plant Sources of this compound

This compound has been identified in several species within the Solanaceae family. The primary sources discussed in this guide are:

  • Physalis angulata : A pantropical herb known for its diverse physalin content.

  • Physalis minima : Another member of the Physalin genus recognized for its traditional medicinal uses.

  • Solanum nigrum : Commonly known as black nightshade, this species has also been identified as a source of this compound.

Comparative Data on this compound

A direct comparative study quantifying the yield and purity of this compound from different plant sources is currently limited in published research. However, this guide consolidates the available quantitative and qualitative data to provide a baseline for comparison.

Table 1: Quantitative Analysis of this compound from Different Plant Sources

Plant SourcePlant PartMethod of AnalysisYield of this compoundPurityReference
Solanum nigrum Whole PlantBioassay-guided fractionationNot specifiedIsolated as a pure compound[1]
Physalis angulata Whole PlantChromatographic methodsNot specifiedIsolated as a known compound[2]
Physalis minima Whole PlantChromatographic methodsNot specifiedIsolated as a known compound[3]

Note: The lack of standardized reporting on the yield and purity of this compound across different studies highlights a significant gap in the current body of research.

Biological Activity: A Comparative Perspective

The biological activities of this compound have been investigated, with notable effects on cancer cell signaling and immune responses.

Table 2: Comparative Biological Activity of this compound

Plant SourceBiological ActivityExperimental ModelKey FindingsIC₅₀ ValuesReference
Solanum nigrum Hedgehog Signaling InhibitionLuciferase reporter assay in NIH3T3 cellsDisrupts GLI1-DNA complex formation.0.7 µM (for GLI1 transcription)[1]
CytotoxicityPANC1 (pancreatic cancer) and DU145 (prostate cancer) cell linesInduces cell death in cancer cell lines.5.7 µM (PANC1), 6.8 µM (DU145)[1]
Physalis minima Immunosuppressive EffectsIn vitro and in vivo T-cell proliferation assaysSuppresses T-cell activation and proliferation; modulates Th1/Th2 cytokine balance.Not specified[3]
Leishmanicidal ActivityLeishmania major promastigotesExhibits activity against Leishmania parasites.0.92-19.4 µg/ml[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline generalized protocols for the extraction, purification, and analysis of this compound based on established methods for physalins.

Extraction and Purification of this compound

This protocol is a generalized procedure adapted from methods used for isolating physalins from Physalis species.

Experimental Workflow for this compound Isolation

This compound Extraction and Purification start Dried Plant Material (e.g., Whole Plant of Physalis angulata) extraction Methanol Extraction (Reflux or Maceration) start->extraction concentration Concentration in vacuo extraction->concentration partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) concentration->partition chromatography1 Silica Gel Column Chromatography partition->chromatography1 Ethyl Acetate Fraction chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 hplc Preparative HPLC (Reversed-phase C18) chromatography2->hplc end Pure this compound hplc->end

Caption: A generalized workflow for the extraction and purification of this compound.

  • Extraction: The dried and powdered plant material is extracted with methanol using either reflux or maceration techniques.

  • Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. The physalin-rich fraction is typically found in the ethyl acetate layer.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate different classes of compounds.

  • Further Purification: Fractions containing physalins are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column to isolate pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in plant extracts.

HPLC Analysis Workflow

HPLC Quantification of this compound sample_prep Sample Preparation (Extraction and Filtration) hplc_system HPLC System (C18 column, Mobile Phase) sample_prep->hplc_system detection UV Detection (e.g., at 220 nm) hplc_system->detection quantification Quantification (Peak Area vs. Standard Curve) detection->quantification

Caption: Workflow for the quantification of this compound using HPLC.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at approximately 220 nm.

  • Standard Curve: A standard curve is generated using a certified reference standard of this compound at various concentrations.

  • Quantification: The concentration of this compound in the plant extract is determined by comparing the peak area of the sample with the standard curve.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in cell proliferation and survival, particularly the Hedgehog signaling pathway.

Hedgehog Signaling Pathway Inhibition by this compound

Hedgehog Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits dissociation GLI GLI SUFU_GLI->GLI GLI released and translocates DNA DNA GLI->DNA Binds to DNA TargetGenes Target Gene Expression DNA->TargetGenes Promotes transcription Hh Hedgehog Ligand Hh->PTCH Binds and inhibits PhysalinH This compound PhysalinH->GLI Disrupts DNA binding

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of several cancers. This compound, particularly from Solanum nigrum, has been demonstrated to inhibit this pathway by disrupting the binding of the transcription factor GLI1 to its target DNA sequences[1]. This action prevents the transcription of Hh target genes, which are involved in cell proliferation and survival, thereby contributing to the anti-cancer properties of this compound.

Conclusion

This compound is a promising natural product with significant therapeutic potential. While it has been isolated from several plant species, a comprehensive comparative analysis of its yield, purity, and biological activity from these different sources is still needed. This guide provides a summary of the current knowledge, highlighting the need for further research to standardize extraction and quantification protocols and to perform direct comparative studies of this compound from various botanical origins. Such studies will be invaluable for the rational development of this compound as a therapeutic agent.

References

Physalin H vs. Sonidegib: A Comparative Guide to Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation is a known driver in several human cancers, including basal cell carcinoma (BCC), medulloblastoma, and certain gastrointestinal tumors, making it a key target for therapeutic intervention.[2][3] This guide provides an objective comparison of two distinct Hedgehog pathway inhibitors: Physalin H, a natural product that acts downstream in the pathway, and sonidegib (Odomzo®), an FDA-approved synthetic molecule targeting the Smoothened (SMO) receptor.

Mechanism of Action: Two Strategies for Pathway Blockade

While both compounds effectively inhibit Hh signaling, their mechanisms of action are fundamentally different. Sonidegib is a direct antagonist of the SMO receptor, a central transducer in the pathway. In contrast, this compound acts further downstream, preventing the final transcriptional activation step mediated by the GLI1 protein.

Canonical Hedgehog Signaling and Inhibition

In the "off-state," the Patched (PTCH) receptor inhibits the G protein-coupled receptor-like protein Smoothened (SMO), preventing it from translocating to the primary cilium. This allows for the phosphorylation and subsequent degradation of the Glioma-associated oncogene (GLI) transcription factors.[1][4]

Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is lifted. SMO accumulates in the primary cilium and initiates a signaling cascade that prevents GLI protein degradation.[2][5] Active GLI proteins then translocate to the nucleus, where they bind to DNA and activate the transcription of Hh target genes, such as GLI1 and PTCH1, promoting cell proliferation and survival.[1]

  • Sonidegib functions as a potent and selective SMO antagonist.[6][7] It binds directly to the SMO protein within its transmembrane domain, locking it in an inactive conformation and preventing the downstream signaling cascade, even in the presence of activating PTCH mutations.[8][9][10]

  • This compound , a natural steroidal compound isolated from Solanum nigrum, employs a different strategy.[11][12] It does not target SMO but instead disrupts the final step of the pathway: the binding of the activated GLI1 transcription factor to its consensus DNA sequence in the promoter region of target genes.[4][11][12] This unique mechanism allows it to bypass the SMO receptor entirely.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation DNA DNA GLI_active->DNA Translocates & Binds Sonidegib Sonidegib Sonidegib->SMO TargetGenes Target Gene Transcription DNA->TargetGenes Activates PhysalinH This compound PhysalinH->DNA Disrupts GLI-DNA Binding

Caption: Hedgehog signaling pathway and points of inhibition.

Quantitative Data Comparison

The efficacy of this compound and sonidegib has been evaluated in various in vitro and in vivo models. Sonidegib demonstrates significantly higher potency in direct SMO binding and cellular assays, with activity in the low nanomolar range, whereas this compound shows activity in the sub-micromolar to micromolar range.

Table 1: In Vitro Efficacy and Cytotoxicity

CompoundAssay TypeTarget/Cell LineIC₅₀ ValueReference(s)
Sonidegib SMO Binding AssayHuman SMO2.5 nM[6]
SMO Binding AssayMouse SMO1.3 nM[6]
GLI1 DownregulationPrimary CD34⁺ CP-CML cells10 nM (significant effect)[6]
This compound GLI1 Transcriptional InhibitionReporter Assay0.7 µM[11][13][14]
CytotoxicityPANC1 (Pancreatic Cancer)5.7 µM[11][14]
CytotoxicityDU145 (Prostate Cancer)6.8 µM[11][14]

Table 2: In Vivo Efficacy

CompoundModelDosageOutcomeReference(s)
Sonidegib Ptch⁺/⁻p53⁻/⁻ medulloblastoma allograft mouse model5 mg/kg/day (oral)Significant tumor growth inhibition (T/C value of 33%)[6]
This compound Data not available from the searched literature.---

Overcoming Drug Resistance

A significant clinical challenge for SMO antagonists like sonidegib is the development of acquired resistance, often through mutations in the SMO drug-binding pocket (e.g., D473H).[2][5][8] Since these mutations prevent the drug from binding to its target, they render the therapy ineffective. Because this compound acts downstream of SMO, it has the potential to inhibit Hh pathway signaling even in cancer cells that have developed SMO-based resistance to sonidegib or vismodegib.[4]

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of pathway inhibitors. Below are summarized protocols for key experiments cited in the comparison.

1. GLI-Luciferase Reporter Assay (for Hh Pathway Inhibition)

  • Objective: To quantify the inhibitory effect of a compound on Hh pathway-mediated transcription.

  • Methodology:

    • Cell Line: Use a stable cell line (e.g., Shh-LIGHT2 or C3H10T1/2) transfected with a plasmid containing a GLI-responsive promoter driving the expression of a luciferase reporter gene.

    • Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, sonidegib) or vehicle control (DMSO).

    • Activation: Stimulate Hh pathway activity using a SMO agonist (e.g., SAG) or conditioned media from cells overexpressing a Hedgehog ligand.

    • Incubation: Incubate for 24-48 hours.

    • Lysis & Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega's Luciferase Assay System).

    • Analysis: Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla) or total protein concentration. Plot the normalized activity against compound concentration to determine the IC₅₀ value.[12]

2. Cell Viability Assay (e.g., MTT Assay)

  • Objective: To measure the cytotoxic effect of a compound on cancer cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., PANC1, DU145) in a 96-well plate and allow them to attach.

    • Treatment: Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of ~570 nm.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the cytotoxic IC₅₀ value.[12]

3. Electrophoretic Mobility Shift Assay (EMSA) (for GLI1-DNA Binding)

  • Objective: To directly assess the ability of this compound to disrupt the interaction between the GLI1 protein and its DNA binding site.

  • Methodology:

    • Probe Preparation: Synthesize a short, double-stranded DNA oligonucleotide containing the consensus GLI1 binding site (e.g., 5'-AGCTACCTGGGTGGTCTCTTCGA-3'). Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).[12]

    • Protein Source: Use purified recombinant GLI1 protein (e.g., GST-GLI1).[12]

    • Binding Reaction: Incubate the labeled DNA probe with the GLI1 protein in a binding buffer. In parallel reactions, pre-incubate the GLI1 protein with various concentrations of this compound or a vehicle control before adding the probe.

    • Electrophoresis: Separate the reaction mixtures on a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate slower than the free, unbound DNA probe.

    • Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for biotinylated probes).

    • Analysis: A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of this compound indicates disruption of the GLI1-DNA interaction.[4][12]

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Primary Screen: GLI-Luciferase Reporter Assay B Determine IC₅₀ for Hh Pathway Inhibition A->B C Secondary Screen: Cytotoxicity Assays (e.g., MTT) B->C D Determine Cytotoxic IC₅₀ in Cancer Cell Lines C->D E Target Engagement Assay D->E H Tumor Xenograft Model (e.g., Medulloblastoma) D->H F For SMO Inhibitors: Receptor Binding Assay (e.g., Sonidegib) E->F G For Downstream Inhibitors: EMSA for GLI-DNA Binding (e.g., this compound) E->G I Evaluate Tumor Growth Inhibition H->I J Pharmacokinetic & Toxicology Studies I->J

Caption: General workflow for comparing Hedgehog pathway inhibitors.

Summary and Conclusion

This compound and sonidegib represent two distinct and valuable chemical tools for probing the Hedgehog signaling pathway.

  • Sonidegib is a highly potent, clinically approved SMO antagonist. Its strengths lie in its low nanomolar efficacy and proven clinical utility in treating advanced BCC.[3][6][15] However, its effectiveness is vulnerable to on-target resistance mutations in the SMO receptor.[8][16]

  • This compound is a natural product with a unique mechanism of action, inhibiting the pathway at the final transcriptional step by disrupting the GLI1-DNA complex.[4][11] While less potent than sonidegib, its downstream target makes it a compelling candidate for overcoming resistance to SMO inhibitors and for studying pathway regulation downstream of SMO.

For researchers, the choice between these inhibitors depends on the specific scientific question. Sonidegib is the tool of choice for studies involving direct SMO antagonism and for clinical translation in SMO-dependent tumors. This compound offers a powerful alternative for investigating downstream pathway components and as a potential strategy to circumvent SMO-inhibitor resistance. Future research could explore the potential synergistic effects of combining SMO antagonists with downstream inhibitors like this compound to create a more robust and durable blockade of the Hedgehog pathway.

References

Physalin H: A Comparative Meta-Analysis of Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physalin H, a naturally occurring seco-steroid belonging to the withanolide class, has garnered significant interest in the scientific community for its diverse pharmacological properties. This guide provides a comprehensive meta-analysis of published studies on this compound, offering a comparative overview of its cytotoxic, anti-inflammatory, and immunosuppressive activities. The information is presented to facilitate further research and drug development efforts.

Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data from various studies, providing a clear comparison of the efficacy of this compound and other relevant physalins across different biological assays.

Table 1: Cytotoxic Activity of Physalins against Various Cancer Cell Lines
PhysalinCell LineCancer TypeIC50 (µM)Reference
This compound PANC-1Pancreatic Cancer5.7[1][2]
This compound DU145Prostate Cancer6.8[1][2]
This compound NCI-H460Non-small-cell Lung CancerSelectively cytotoxic[3]
This compound SF-268CNS GliomaSelectively cytotoxic[3]
This compound PC-3Prostate AdenocarcinomaSelectively cytotoxic[3]
This compound MCF-7Breast AdenocarcinomaSelectively cytotoxic[3]
Physalin BMultipleVarious0.58 - 15.18 µg/mL[4]
Physalin DMultipleVarious0.28 - 2.43 µg/mL[4]
Physalin FA498Renal Cancer1.40 µg/mL[4]
Physalin FACHNRenal Cancer2.18 µg/mL[4]
Physalin FUO-31Renal Cancer2.81 µg/mL[4]
Table 2: Anti-inflammatory and Immunosuppressive Activities of this compound
ActivityAssayKey FindingsIC50/ConcentrationReference
Hedgehog Signaling Inhibition GLI1 Transcription AssayInhibits GLI1 transcription0.7 µM[1][2]
Immunosuppression Concanavalin A (ConA)-induced T-cell proliferationDose-dependently inhibits T-cell proliferationNot specified[5]
Immunosuppression Mixed Lymphocyte Reaction (MLR)Significantly inhibits T-cell proliferationNot specified[5]
Immunomodulation Cytokine Production in T-cellsModulates Th1/Th2 cytokine balanceNot specified[5]
Anti-inflammatory LPS-induced acute lung injuryAlleviates inflammationNot specified

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of this compound.

Hedgehog Signaling Pathway Inhibition

This compound is a known inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. It disrupts the formation of the GLI1-DNA complex, a crucial step in the activation of Hh target genes.[1][2][6]

Hedgehog_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH PTCH1 Hh->PTCH Binds SMO SMO PTCH->SMO SUFU SUFU SMO->SUFU Inhibits GLI1_inactive GLI1 (Inactive) SUFU->GLI1_inactive Sequesters GLI1_active GLI1 (Active) GLI1_inactive->GLI1_active Activation DNA DNA GLI1_active->DNA Binds PhysalinH This compound PhysalinH->DNA Disrupts GLI1-DNA complex formation TargetGenes Target Gene Expression (e.g., PTCH, Bcl-2) DNA->TargetGenes Promotes NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Degradation & Release of p65/p50 p65_p50_active p65/p50 (Active) DNA DNA p65_p50_active->DNA Translocates & Binds PhysalinH This compound PhysalinH->IkBa Prevents degradation InflammatoryGenes Pro-inflammatory Gene Expression DNA->InflammatoryGenes Promotes TCell_Activation_Modulation cluster_TCell T-Cell MHC MHC-Antigen Complex TCR T-Cell Receptor (TCR) MHC->TCR Binds Activation T-Cell Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (IL-2, IFN-γ, IL-4, IL-10) Activation->Cytokines PhysalinH This compound PhysalinH->Activation Inhibits

References

Physalin H vs. Physalin B: A Head-to-Head Comparison of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physalins, a class of naturally occurring steroids isolated from plants of the Physalis genus, have garnered significant attention for their diverse and potent biological activities. Among the various physalins, Physalin H and Physalin B stand out for their promising therapeutic potential, particularly in the realms of oncology and immunology. This guide provides a detailed head-to-head comparison of the activities of this compound and Physalin B, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their investigations.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound and Physalin B across various biological assays, providing a quantitative comparison of their potency.

Table 1: Cytotoxic Activity (IC50 in µM)

Cell LineCancer TypeThis compoundPhysalin BReference
PANC-1Pancreatic Cancer5.7-[1]
DU-145Prostate Cancer6.8-[1]
K562Erythroleukemia->10 µg/mL[2][3]
HCT-8Colon Cancer-15.18 µg/mL[2][3]
MCF-7Breast Cancer-0.58 µg/mL[2][3]
MDA-MB-435Melanoma-1.13 µg/mL[2][3]
SF-268CNS GliomaInactive up to 10.0 µM-[4]
NCI-H460Non-small-cell Lung CancerSelectively active-[4]
PC-3Prostate CancerSelectively active-[4]

Table 2: Anti-inflammatory and Immunosuppressive Activity (IC50)

AssayActivityThis compoundPhysalin BReference
ConA-induced T cell proliferationImmunosuppressive0.69 µg/mL-[5]
Mixed Lymphocyte Reaction (MLR)Immunosuppressive0.39 µg/mLPotent antiproliferative effect below 5 µg/mL[5][6]
NF-κB Inhibition (HeLa cells)Anti-inflammatory-16 µM[7]
GLI1 Transcriptional InhibitionHh Signaling Inhibition0.70 µM0.62 µM[1]

Key Differentiators in Mechanism of Action

While both this compound and Physalin B exhibit potent biological activities, their primary mechanisms of action differ significantly, suggesting distinct therapeutic applications.

This compound primarily targets the Hedgehog (Hh) signaling pathway , a critical pathway in embryonic development and tumorigenesis. It acts by inhibiting the formation of the GLI1-DNA complex, a key transcriptional activator in the Hh pathway.[1] This targeted inhibition makes this compound a compelling candidate for cancers driven by aberrant Hh signaling.

Physalin B , on the other hand, demonstrates a broader range of activities. It is a known inhibitor of the NF-κB signaling pathway , a central regulator of inflammation and immune responses.[8] Additionally, Physalin B has been shown to inhibit the ubiquitin-proteasome pathway and induce apoptosis in cancer cells through a p53-dependent mechanism.

Experimental Protocols

To facilitate the replication and further investigation of the activities of this compound and B, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound or Physalin B that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Physalin B (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Anti-inflammatory Assay (NF-κB Reporter Assay)

Objective: To assess the inhibitory effect of Physalin B on NF-κB activation.

Methodology:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or HeLa) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of Physalin B for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Lysis and Luciferase Assay: After a defined incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of NF-κB inhibition compared to the stimulated control.

Immunosuppressive Assay (T-cell Proliferation Assay)

Objective: To evaluate the inhibitory effect of this compound on T-cell proliferation.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture and Treatment: Culture the PBMCs in a 96-well plate and treat them with different concentrations of this compound.

  • Stimulation: Stimulate T-cell proliferation using a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (ConA), or through a Mixed Lymphocyte Reaction (MLR).

  • Proliferation Measurement: After 3-5 days of incubation, assess cell proliferation using methods such as:

    • [³H]-thymidine incorporation: Pulse the cells with [³H]-thymidine and measure its incorporation into newly synthesized DNA.

    • CFSE staining: Stain the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation and measure the dilution of the dye in daughter cells by flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition of T-cell proliferation compared to the stimulated control.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and Physalin B.

This compound: Inhibition of the Hedgehog Signaling Pathway

Physalin_H_Hedgehog_Pathway cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO GLI GLI (Transcription Factor) SMO->GLI Activates SUFU Suppressor of Fused (SUFU) SUFU->GLI Nucleus Nucleus GLI->Nucleus Translocates to DNA DNA TargetGenes Target Gene Expression (e.g., PTCH1, GLI1) DNA->TargetGenes Promotes Transcription PhysalinH This compound GLI_n GLI PhysalinH->GLI_n Prevents DNA Binding GLI_n->DNA Binds to

Caption: this compound inhibits the Hedgehog pathway by preventing GLI1 from binding to DNA.

Physalin B: Inhibition of the NF-κB Signaling Pathway

Physalin_B_NFkB_Pathway cluster_nucleus_nfkb Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Targeted for Degradation NFkB NF-κB (p50/p65) NFkB->IkB Nucleus Nucleus NFkB->Nucleus Translocates to DNA_NFkB DNA InflammatoryGenes Inflammatory Gene Expression DNA_NFkB->InflammatoryGenes Promotes Transcription PhysalinB Physalin B PhysalinB->IKK Inhibits NFkB_n NF-κB NFkB_n->DNA_NFkB Binds to

Caption: Physalin B inhibits the NF-κB pathway by blocking the IKK complex.

Conclusion

This compound and Physalin B are potent bioactive compounds with distinct mechanisms of action that warrant further investigation for their therapeutic potential. This compound's specific inhibition of the Hedgehog signaling pathway positions it as a promising candidate for targeted cancer therapy. Physalin B's broader anti-inflammatory and cytotoxic effects, mediated through NF-κB inhibition and other pathways, suggest its utility in a wider range of diseases, including inflammatory disorders and various cancers. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these remarkable natural products.

References

Unveiling the Molecular Target of Physalin H: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physalin H, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has garnered significant interest for its potent biological activities. Elucidating its precise molecular target within cells is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive comparison of experimental data confirming the primary molecular target of this compound and explores its interactions with other cellular components.

Primary Molecular Target: Inhibition of the Hedgehog Signaling Pathway

Experimental evidence strongly indicates that the primary molecular target of this compound is the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development of various cancers. This compound exerts its inhibitory effect at the level of the GLI1 transcription factor, a key downstream effector of the Hh pathway.

Mechanism of Action: Disruption of GLI1-DNA Complex Formation

This compound directly interferes with the binding of GLI1 to its consensus DNA binding site, thereby preventing the transcription of Hh target genes.[1] This mechanism has been validated through various in vitro assays.

Comparative Data: Inhibition of GLI1 Transcriptional Activity

The inhibitory potency of this compound on GLI1 transcriptional activity has been quantified and compared with other known GLI1 inhibitors, such as GANT61 and Arsenic Trioxide (ATO).

CompoundTargetAssayCell LineIC50Reference
This compound GLI1-DNA InteractionLuciferase Reporter AssayHaCaT expressing GLI10.70 µM[1]
GANT61GLI1/GLI2Luciferase Reporter AssayNIH 3T3~5 µM[2]
Arsenic Trioxide (ATO)GLI2 Trafficking & StabilityLuciferase Reporter AssayNIH 3T3~0.7 µM[3]

Cytotoxicity of this compound in Cancer Cell Lines with Aberrant Hedgehog Signaling

The inhibition of the Hh pathway by this compound translates to cytotoxic effects in cancer cell lines where this pathway is overactive.

Cell LineCancer TypeIC50Reference
PANC-1Pancreatic Cancer5.7 µM[1]
DU145Prostate Cancer6.8 µM[1]
NCI-H460Non-small-cell lung cancerSelective activity[4]
SF-268CNS gliomaSelective activity[4]
PC-3Prostate adenocarcinomaSelective activity[4]
MCF-7Breast adenocarcinomaSelective activity[4]
A498Renal Carcinoma1.40 µg/mL (as Physalin F)[5]
ACHNRenal Carcinoma2.18 µg/mL (as Physalin F)[5]
UO-31Renal Carcinoma2.81 µg/mL (as Physalin F)[5]

Alternative Molecular Interactions of this compound

Beyond its primary role as a Hedgehog pathway inhibitor, this compound has been shown to modulate other cellular processes, suggesting a broader range of molecular interactions.

Immunosuppressive Effects on T-Lymphocytes

This compound exhibits immunosuppressive properties by inhibiting the proliferation of T-cells. This effect is attributed to its ability to interfere with T-cell activation and proliferation.

Inhibition of Quorum Sensing in Staphylococcus aureus

Recent studies have identified a novel target for this compound in the bacterium Staphylococcus aureus. It has been shown to suppress the quorum-sensing (QS) function by binding to the AgrA protein, a key transcriptional regulator of virulence factors.[6][7][8] This interaction prevents AgrA from binding to its target DNA, thereby inhibiting the expression of genes responsible for toxin production.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Luciferase Reporter Assay for Hedgehog Signaling Inhibition

This assay quantifies the transcriptional activity of the GLI1 promoter.

  • Cell Culture: HaCaT cells are stably transfected with a luciferase reporter construct driven by a GLI-responsive promoter.

  • Treatment: Cells are treated with varying concentrations of this compound or other inhibitors for a specified period (e.g., 24-48 hours).

  • Lysis: Cells are lysed to release the luciferase enzyme.

  • Luminometry: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is proportional to the transcriptional activity of the GLI1 promoter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Electrophoretic Mobility Shift Assay (EMSA) for GLI1-DNA Binding

EMSA is used to visualize the direct interaction between a protein and a DNA fragment.

  • Probe Preparation: A short, double-stranded DNA oligonucleotide containing the GLI1 binding site (GLI1-BS; 5'-AGCTACCTGGGTGGTCTCTTCGA-3') is labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.[1]

  • Binding Reaction: The labeled probe is incubated with a purified recombinant GLI1 protein (e.g., GST-GLI1) in the presence or absence of this compound.

  • Electrophoresis: The reaction mixtures are separated on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the migration of the labeled DNA indicates the formation of a protein-DNA complex. The intensity of the shifted band is reduced in the presence of an inhibitor like this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: The cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

T-Cell Proliferation Assay

This assay measures the ability of T-cells to proliferate in response to a stimulus.

  • T-Cell Isolation: T-lymphocytes are isolated from peripheral blood or spleen.

  • Stimulation: The T-cells are stimulated with a mitogen (e.g., Concanavalin A) in the presence of varying concentrations of this compound.

  • Proliferation Measurement: Cell proliferation is assessed by measuring the incorporation of a labeled nucleotide (e.g., 3H-thymidine or BrdU) into the DNA of dividing cells.

  • Data Analysis: The level of incorporated label is quantified, and the inhibitory effect of this compound on T-cell proliferation is determined.

AgrA-DNA Binding Assay (EMSA)

This assay is similar to the GLI1-DNA EMSA but uses components specific to S. aureus.

  • Probe Preparation: A DNA probe containing the AgrA binding site from the agr promoter is labeled.

  • Binding Reaction: The labeled probe is incubated with purified AgrA protein in the presence or absence of this compound.

  • Electrophoresis and Detection: The reaction products are separated by non-denaturing PAGE and visualized to assess the inhibition of the AgrA-DNA complex formation by this compound.

Visualizations

Hedgehog Signaling Pathway and Point of Inhibition by this compound

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds & inhibits SMO Smoothened (SMO) PTCH1->SMO inhibits GLI1_cyto GLI1 SMO->GLI1_cyto activates SUFU SUFU SUFU->GLI1_cyto sequesters GLI1_nuc GLI1 GLI1_cyto->GLI1_nuc translocates DNA DNA GLI1_nuc->DNA binds TargetGenes Target Gene Transcription DNA->TargetGenes activates PhysalinH This compound PhysalinH->GLI1_nuc inhibits binding to DNA

Caption: this compound inhibits the Hedgehog pathway by preventing GLI1 from binding to DNA.

Experimental Workflow for Confirming this compound Target

cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Validation cluster_cellular Cellular Assays cluster_conclusion Conclusion Hypothesis This compound inhibits Hedgehog Pathway Luciferase Luciferase Reporter Assay (GLI1 Activity) Hypothesis->Luciferase EMSA EMSA (GLI1-DNA Binding) Luciferase->EMSA Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) EMSA->Cytotoxicity Conclusion This compound is a direct inhibitor of the GLI1-DNA interaction Cytotoxicity->Conclusion

Caption: Workflow for validating the molecular target of this compound.

Logical Relationship of this compound's Molecular Targets

cluster_primary Primary Target cluster_secondary Alternative Targets PhysalinH This compound Hedgehog Hedgehog Pathway (GLI1) PhysalinH->Hedgehog Direct Inhibition TCell T-Cell Function PhysalinH->TCell Modulation AgrA AgrA (S. aureus) PhysalinH->AgrA Binding & Inhibition

Caption: Molecular targets of this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
Physalin H
Reactant of Route 2
Physalin H

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